(4-Methyl-2-oxochromen-6-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO4/c1-6-4-10(12)15-9-3-2-7(11(13)14)5-8(6)9/h2-5,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXSNNRAKDXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=O)C=C2C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Methyl-2-oxochromen-6-yl)boronic acid chemical structure and properties
An In-Depth Technical Guide to (4-Methyl-2-oxochromen-6-yl)boronic acid: Synthesis, Properties, and Applications
Abstract
This compound is a bifunctional molecule that integrates the desirable photophysical properties of the coumarin scaffold with the versatile reactivity of a boronic acid. The coumarin core, a prominent "privileged scaffold" in medicinal chemistry, offers intrinsic fluorescence and a platform for diverse biological activities. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions and as a functional group for covalent interactions with diols, enabling applications in chemical biology and materials science. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and key applications, designed for researchers and scientists in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
The foundational attributes of this compound stem from its hybrid structure, which dictates its reactivity, solubility, and utility as a synthetic building block.
Chemical Structure
The molecule consists of a 2-oxochromene (coumarin) ring system, substituted with a methyl group at the C4 position and a boronic acid [-B(OH)₂] group at the C6 position. The sp²-hybridized boron atom confers a trigonal planar geometry to the boronic acid group and imparts it with Lewis acidic character.[1]
Physicochemical Properties
While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from the well-understood characteristics of arylboronic acids and coumarin derivatives.
| Property | Value / Description | Rationale & References |
| Molecular Formula | C₁₀H₉BO₄ | Derived from chemical structure. |
| Molecular Weight | 204.0 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid. | Arylboronic acids are typically crystalline solids.[2] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, methanol, and THF. Limited solubility in water and nonpolar hydrocarbon solvents. | The polar boronic acid group enhances solubility in polar solvents. The large aromatic coumarin system limits aqueous solubility.[3][4] |
| pKa | ~8-9 | The pKa of arylboronic acids is typically around 9, influenced by substituents on the aromatic ring.[5][6] |
| Stability | Stable under normal conditions. May undergo dehydration to form a cyclic trimer anhydride (boroxine), especially upon heating or under vacuum.[7][8][9] | Boroxine formation is a common equilibrium process for arylboronic acids.[10] |
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of this compound. However, the analysis of boronic acids by NMR requires specific considerations.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the coumarin ring, a singlet for the C4-methyl group, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
¹³C NMR: Will display characteristic resonances for the carbonyl carbon (C2), the olefinic carbons, the aromatic carbons, and the methyl carbon. The carbon attached to boron (C6) will show a broad signal due to quadrupolar relaxation of the boron nucleus.[11]
-
¹¹B NMR: A single, broad signal is expected in the range of δ 28–32 ppm, characteristic of a trigonal arylboronic acid.[12]
-
Practical NMR Considerations: Boronic acids can exist in equilibrium with their trimeric anhydride form (boroxine), which can lead to complex or uninterpretable NMR spectra.[10] To obtain a clean spectrum of the monomeric acid, it is best practice to use a solvent that breaks up the oligomers, such as deuterated methanol (CD₃OD) or by adding a small amount of D₂O to a DMSO-d₆ solution.[10][12]
Synthesis and Purification
The synthesis of this compound is most efficiently achieved through a palladium-catalyzed borylation reaction, a cornerstone of modern organic synthesis.
Proposed Synthetic Route: Miyaura Borylation
The most logical and widely adopted strategy for synthesizing arylboronic acids is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to the target boronic acid. The required starting material, 6-bromo-4-methylcoumarin, is readily accessible.
Experimental Protocol (Illustrative)
-
Borylation: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 6-bromo-4-methylcoumarin (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (2-3 mol%).[13]
-
Solvent and Reaction: Add anhydrous 1,4-dioxane and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Ester: The crude pinacol ester can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified boronate ester in a suitable solvent system (e.g., THF/water). Add an acid (e.g., 2M HCl) or a base and stir at room temperature until deprotection is complete.
-
Final Isolation: Extract the product into an organic solvent. After drying and concentration, the final boronic acid can be purified by recrystallization to yield a pure, crystalline solid.
Handling and Storage
This compound should be stored in a cool, dry place, preferably refrigerated and under an inert atmosphere to minimize dehydration to the boroxine form.[7]
Key Applications and Reaction Chemistry
The dual functionality of this molecule opens avenues in diverse fields, from organic synthesis to the development of advanced biological tools.
Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[14] This palladium-catalyzed reaction forms a new carbon-carbon bond between the coumarin C6 position and a variety of sp²- or sp³-hybridized carbons from an organic halide or triflate. This enables the straightforward synthesis of complex molecules where the fluorescent coumarin core is appended to other aromatic systems, polymers, or biologically active moieties.[6]
Medicinal Chemistry and Drug Discovery
Boronic acids are a validated pharmacophore, most notably exemplified by the proteasome inhibitor drug bortezomib.[5] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes.[5][15] The (4-methyl-2-oxochromen-6-yl) moiety can be used as a building block to design:
-
Enzyme Inhibitors: Targeting serine proteases or other enzymes where the coumarin scaffold can provide additional binding interactions.
-
Targeted Payloads: The fluorescent property of the coumarin can be used to track the distribution of a potential drug molecule within cells or tissues.
Fluorescent Sensing of Saccharides
A key feature of boronic acids is their ability to form reversible covalent complexes with 1,2- or 1,3-diols, such as those found in saccharides (sugars).[5][15] This interaction can be exploited to design fluorescent sensors. In an aqueous environment at a suitable pH, the binding of a saccharide to the boronic acid can alter the electronic environment of the coumarin fluorophore, leading to a change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" response allows for the detection and quantification of biologically important sugars.
Safety and Handling
While boronic acids are generally considered to have low toxicity, standard laboratory safety protocols must be followed.[6][15]
| Hazard Category | Precautionary Measures & Comments | Reference |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[2][16] |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[2] |
| Inhalation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or fume hood.[7][9] |
| Ingestion | Avoid ingestion. | Do not eat, drink, or smoke when using this product. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | Keep refrigerated for long-term stability.[7] |
Conclusion
This compound stands out as a highly valuable and versatile synthetic intermediate. The synergistic combination of a fluorescent and biologically relevant coumarin scaffold with a reactive and functional boronic acid group provides a powerful tool for researchers. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, coupled with its potential in developing targeted enzyme inhibitors and fluorescent biosensors, ensures its continued importance in advancing the fields of medicinal chemistry, chemical biology, and materials science.
References
-
Supporting Information - ScienceOpen. (n.d.). NMR data for various boronic acids. [Link]
-
Stella, V. J., & He, Y. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Halliwell, C. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. MDPI. [Link]
-
Organic Syntheses. (n.d.). Boronic esters procedure. [Link]
-
Bull, S. D., et al. (2016). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]
-
Angene Chemical. (2021). Safety Data Sheet: (2-Methoxy-6-methylpyridin-3-yl)boronic acid. [Link]
-
Taylor, M. S. (2016). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto TSpace Repository. [Link]
-
ECHA. (n.d.). Substance Infocard: (4-methylcyclohex-1-en-1-yl)boronic acid. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
PubChem. (n.d.). 2H-1-Benzopyran-2-one, 6-acetyl-7-(acetyloxy)-4-methyl-. [Link]
-
Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: Methylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]
-
Berion, F., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
PubMed. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Klüfers, P., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. ScienceDirect. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 硼酸及其衍生物 [sigmaaldrich.com]
- 9. fishersci.pt [fishersci.pt]
- 10. reddit.com [reddit.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. scienceopen.com [scienceopen.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. angenechemical.com [angenechemical.com]
Technical Guide: Solubility and Stability Profiling of (4-Methyl-2-oxochromen-6-yl)boronic Acid
The following technical guide details the solubility, stability, and handling protocols for (4-Methyl-2-oxochromen-6-yl)boronic acid (also known as 6-Borono-4-methylcoumarin).
Executive Summary
The Core Directive: For the preservation of chemical integrity and functional efficacy, Dimethyl Sulfoxide (DMSO) is the primary solvent for stock solution preparation and long-term storage of this compound. Methanol (MeOH) offers high solubility but introduces significant chemical instability due to rapid, reversible esterification and potential protodeboronation, rendering it unsuitable for storage or analytical standards.
This guide synthesizes physicochemical data with practical handling protocols to support applications in Suzuki-Miyaura cross-coupling, fluorescent probe development, and biological screening.
Physicochemical Profile
Understanding the solute's intrinsic properties is a prerequisite for solvent selection.
| Property | Specification |
| IUPAC Name | (4-Methyl-2-oxo-2H-chromen-6-yl)boronic acid |
| Common Name | 6-Borono-4-methylcoumarin |
| Molecular Formula | C₁₀H₉BO₄ |
| Molecular Weight | 203.99 g/mol |
| Structural Features | Coumarin (benzopyrone) core; Hydrophobic methyl group at C4; Polar/Lewis acidic boronic acid at C6. |
| pKa (Boronic Acid) | ~8.5 – 9.0 (Lewis acidity of boron center) |
| Fluorescence |
Solubility & Stability Analysis
A. Dimethyl Sulfoxide (DMSO) – The Gold Standard
Solubility Status: High (Recommended for Stock Solutions) Typical Concentration: 10 – 50 mM (approx. 2 – 10 mg/mL)
Mechanism of Action
DMSO is a polar aprotic solvent (
Stability Considerations
-
Hygroscopicity: DMSO is highly hygroscopic. Absorbed water can induce the formation of boroxines (cyclic trimers) or initiate slow hydrolysis if the solution is not stored under inert gas.
-
Freeze-Thaw Cycles: Repeated cycling can precipitate the compound or degrade the coumarin fluorophore.
B. Methanol (MeOH) – The Reactive Solvent
Solubility Status: High (Suitable for immediate reactions only) Risk Factor: Critical Instability (Solvolysis)
Mechanism of Instability
While methanol effectively dissolves the compound via hydrogen bonding, it acts as a nucleophile toward the Lewis acidic boron atom. This leads to the rapid formation of methyl boronic esters (mono- and dimethyl esters).
-
Reaction:
-
Consequence: This equilibrium is reversible but complicates HPLC and NMR analysis, often appearing as multiple peaks or broadened signals.
-
Protodeboronation: In the presence of base or elevated temperatures (common in Suzuki coupling), methanol can accelerate the cleavage of the C-B bond, yielding the non-functional 4-methylcoumarin.
Visualization of Chemical Behavior[1][2]
The following diagram illustrates the solvation and reactivity pathways of the compound in DMSO vs. Methanol.
Figure 1: Reactivity pathways. DMSO maintains the boronic acid species, while Methanol promotes esterification and potential degradation.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Create a stable analytical standard or reaction precursor.
-
Calculate Mass: For 1 mL of 10 mM solution, weigh 2.04 mg of this compound.
-
Solvent Choice: Use anhydrous DMSO (Grade
99.9%). -
Dissolution:
-
Add 1 mL DMSO to the vial.
-
Vortex for 30 seconds.
-
Note: If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes. Avoid heating above 30°C to prevent degradation.
-
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C . Stable for 1–3 months.
Protocol B: QC Check via NMR (Deuterated Solvent Selection)
Objective: Verify purity and boronic acid integrity.
-
Recommended Solvent: DMSO-
+ 1% D₂O.-
Reasoning: The addition of a small amount of D₂O (heavy water) shifts the equilibrium away from the boroxine (anhydride) form back to the monomeric boronic acid, simplifying the spectrum.
-
-
Avoid: Methanol-
.-
Reasoning: Will show mixed species (acid + methyl esters), making integration and purity assessment impossible.
-
Protocol C: Reaction Setup (Suzuki-Miyaura Coupling)
Objective: Use the compound as a nucleophile.
-
Dissolve the boronic acid in a minimal volume of DMSO or DMF.
-
Add to the reaction vessel containing the aryl halide, catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃).
-
Co-solvent: If using methanol/water or ethanol/water as the reaction medium, add the boronic acid solution last , immediately before heating, to minimize pre-reaction solvolysis.
Comparative Solvent Analysis
| Feature | DMSO | Methanol |
| Solubility Limit | High (~50 mM) | High (~50 mM) |
| Chemical Stability | Excellent (Inert) | Poor (Esterification) |
| Storage Suitability | Recommended (-20°C) | Not Recommended |
| Analytical Suitability | High (Clean NMR/HPLC) | Low (Artifact peaks) |
| Toxicity (Cell Culture) | Low (< 0.1% v/v) | High (Cytotoxic) |
References
-
Boronic Acids in Medicinal Chemistry
- Source: MDPI. (2020).
- Relevance: Establishes the general stability profiles and pKa values for aryl boronic acids.
-
Coumarin Solubility Thermodynamics
- Source: Royal Society of Chemistry (RSC). "Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents."
- Relevance: Validates the high solubility of the coumarin core in DMSO and alcohols.
-
Protodeboronation Mechanisms
- Source: University of Edinburgh / NIH. (2022).
- Relevance: Details the kinetic risks of using boronic esters (formed in methanol) under basic coupling conditions.
-
Coumarin Boronic Acid Probes
- Source: MedChemExpress.
-
Relevance: Provides standard handling, storage (-20°C), and fluorescence properties for this specific class of probes.[1]
Sources
Unlocking Reactive Oxygen Species Detection: Fluorescence Properties and Mechanisms of 4-Methylcoumarin-6-Boronic Acid Derivatives
Executive Summary
The accurate, real-time detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a critical bottleneck in understanding cellular oxidative stress, inflammation, and apoptosis. Among the arsenal of fluorescent probes, boronate-based coumarin derivatives have emerged as gold standards due to their high chemoselectivity and dramatic fluorogenic "turn-on" response. This technical guide explores the photophysical properties, reaction kinetics, and self-validating experimental workflows for 4-methylcoumarin-6-boronic acid (4-MC-6-BA) derivatives, providing researchers with the authoritative grounding needed to implement these tools in complex biological matrices.
The Mechanistic Foundation of Boronate-Based Fluorescence
To utilize 4-MC-6-BA effectively, researchers must understand the causality behind its optical properties. The fluorescence of the coumarin scaffold relies heavily on an internal charge transfer (ICT) system—a "push-pull" electronic dynamic across the conjugated ring.
In its native state, the boronic acid moiety (
Upon nucleophilic attack, a negatively charged boronate intermediate is formed. This triggers a rate-limiting 1,2-carbon migration, followed by rapid hydrolysis. The result is oxidative deboronation , which replaces the electron-withdrawing boronic acid with an electron-donating hydroxyl group (
Oxidative deboronation of 4-methylcoumarin-6-boronic acid by reactive oxygen species.
Photophysical Properties: 6-Hydroxy vs. 7-Hydroxy Coumarins
While 7-hydroxycoumarins (such as umbelliferone and 4-methylumbelliferone) are ubiquitous in assay development, 6-hydroxy-4-methylcoumarin derivatives offer distinct photophysical characteristics. The positional shift of the hydroxyl group from the 7-position to the 6-position alters the molecule's
To maximize signal capture, assays must be buffered near physiological pH (7.4), ensuring that a significant fraction of the resulting 6-hydroxy-4-methylcoumarin exists in its highly fluorescent phenolate form.
Table 1: Comparative Photophysical Properties of Coumarin Derivatives
| Compound | State | Excitation Max ( | Emission Max ( | Quantum Yield ( |
| 4-MC-6-BA | Unreacted (Boronic Acid) | ~330 nm | Very Weak / None | < 0.01 |
| 6-Hydroxy-4-MC | Oxidized (Phenol) | ~350 nm | ~460 nm | ~0.5 - 0.7 |
| Coumarin-7-Boronic Acid | Unreacted (Boronic Acid) | ~332 nm | Very Weak / None | < 0.01 |
| 7-Hydroxy-4-MC (4-MU) | Oxidized (Phenol) | ~360 nm | ~450 - 470 nm | ~0.6 - 0.8 |
(Note: Values are representative based on standard coumarin scaffolds in physiological pH 7.4 buffer).
Kinetic Profiling and Analyte Specificity
The analytical power of 4-MC-6-BA lies in its reaction kinetics. Boronic acid derivatives are not universally reactive to all ROS; they exhibit profound chemoselectivity. They react with peroxynitrite (
Table 2: Reaction Rate Constants of Coumarin Boronic Acids with ROS
| Reactive Species | Rate Constant ( | Reaction Speed |
| Peroxynitrite ( | Ultra-fast (milliseconds) | |
| Hypochlorous Acid (HOCl) | Moderate | |
| Amino Acid Hydroperoxides | Moderate | |
| Hydrogen Peroxide ( | Slow (minutes to hours) |
Data synthesized from established coumarin boronic acid kinetic studies.
Expert Insight: Because of this kinetic disparity, 4-MC-6-BA acts as an instantaneous, real-time sensor for peroxynitrite. Conversely, detecting
Self-Validating Experimental Protocol for ROS Detection
To ensure scientific integrity, fluorogenic assays must be self-validating. Because 4-MC-6-BA can react with multiple ROS (albeit at different rates), raw fluorescence data alone cannot definitively identify the specific oxidizing species. The following protocol utilizes parallel enzymatic scavenging to prove signal causality.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Prepare a 100 mM Phosphate Buffered Saline (PBS) working buffer at pH 7.4.
Step 2: Sample Partitioning (The Validation Step)
-
Aliquot the biological sample (e.g., stimulated macrophage lysate) into two cohorts in a black, flat-bottom 96-well microplate.
-
Test Wells: Add 90 µL of the raw biological sample.
-
Control Wells: Add 90 µL of the sample pre-treated with a specific scavenger (e.g., 100 U/mL Catalase to specifically degrade
, or FeTMPyP to decompose ). Incubate for 15 minutes at 37°C.
Step 3: Probe Addition
-
Dilute the 10 mM stock into PBS to create a 100 µM working solution.
-
Add 10 µL of the working solution to all wells (Final assay concentration = 10 µM).
Step 4: Kinetic Measurement
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Set excitation to
nm and emission to nm. -
Record fluorescence intensity dynamically every 2 minutes for 60 minutes at 37°C.
Step 5: Data Interpretation
-
The true analyte-dependent signal is the delta (
) between the Test Wells and the Control Wells. If the Test well signal rises while the Catalase-treated Control well remains flat, the fluorescence is causally linked to .
Self-validating high-throughput workflow for ROS detection using 4-MC-6-BA.
References
-
[1] Zielonka, J. et al. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. PMC / NIH. Available at:[Link]
-
[2] Gatin-Fraudet, B. et al. Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection. ChemRxiv. Available at:[Link]
-
[3] Real-time measurements of amino acid and protein hydroperoxides using coumarin boronic acid. PubMed. Available at: [Link]
-
[4] Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at:[Link]
-
[5] Gatin-Fraudet, B. et al. Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection. ChemRxiv. Available at:[Link]
Sources
- 1. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Real-time measurements of amino acid and protein hydroperoxides using coumarin boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. chemrxiv.org [chemrxiv.org]
Technical Guide: Safety & Handling of (4-Methyl-2-oxochromen-6-yl)boronic Acid
The following is an in-depth technical guide and safety analysis for (4-Methyl-2-oxochromen-6-yl)boronic acid , designed for researchers and drug development professionals.
Chemical Identity & Structural Significance
Compound Name: this compound Synonyms: 6-Borono-4-methylcoumarin; 4-Methylcoumarin-6-boronic acid Chemical Class: Aryl Boronic Acid / Coumarin Derivative Molecular Formula: C₁₀H₉BO₄ Molecular Weight: ~203.99 g/mol [1][2][3][4][5][6]
Researcher’s Context
This compound is a critical building block in medicinal chemistry, primarily used to introduce the coumarin scaffold into target molecules via Suzuki-Miyaura cross-coupling . The coumarin moiety (2-oxochromene) is a privileged structure in drug discovery, known for its anticoagulant, anti-inflammatory, and fluorescent properties. The 4-methyl group often enhances lipophilicity and metabolic stability compared to the unsubstituted parent.
Note on CAS Registry: While specific CAS numbers for boronic acids can vary based on hydration state (free acid vs. trimeric anhydride), the pinacol ester derivative is frequently used as a more stable surrogate. Always verify the specific batch certificate, as boronic acids exist in equilibrium with their boroxine anhydrides.
Hazard Identification & Risk Assessment (GHS)
Derived from class-specific data for aryl boronic acids and coumarin derivatives.
Core Hazards
| Hazard Class | Category | Hazard Statement | H-Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |
Expert Insight: Beyond the H-Codes
As an Application Scientist, I must highlight two specific non-GHS risks:
-
Protodeboronation: Like many electron-deficient aryl boronic acids, this compound is susceptible to hydrolytic cleavage of the C-B bond, especially under basic conditions or high heat. This releases 4-methylcoumarin , which has its own biological activity profile.
-
Boroxine Formation: Upon storage, especially in dry environments, the compound dehydrates to form a cyclic trimeric anhydride (boroxine). This alters the stoichiometry of your reaction. Re-hydration (adding a small amount of water to the reaction solvent) is often necessary to reactivate the species.
Handling, Storage & Stability Protocol
The following protocol ensures compound integrity and operator safety.
Storage Architecture
-
Temperature: 2–8°C (Refrigerate). Room temperature storage promotes dehydration.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not pyrophoric, long-term exposure to moist air causes variable hydration states.
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid long-term storage in plastic, which can leach additives.
Self-Validating Handling Workflow
To ensure the compound is active before use, perform this simple check:
-
Visual Inspection: Should be a white to off-white powder. Yellowing indicates oxidation or degradation.
-
Solubility Test: Dissolve a small amount in DMSO-d6 or Methanol-d4 .
-
Pass: Clear solution.
-
Fail: Turbidity suggests polymerization or boroxine formation.
-
Emergency Response Specifics
-
Eye Contact: Flush with water for 15 minutes. The coumarin scaffold can be an irritant; do not rub eyes.[7]
-
Spill Cleanup: Do not dry sweep (dust hazard). Dampen with an inert absorbent (vermiculite) to suppress dust, then scoop into a waste container.
Experimental Protocol: Suzuki-Miyaura Coupling
A field-proven workflow for coupling this compound with an aryl halide.
Rationale
We utilize a weak base (K₃PO₄) and a bulky phosphine ligand (XPhos or SPhos) . Strong bases (like hydroxide) can trigger rapid protodeboronation of the coumarin ring, destroying your starting material before it couples.
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction vial with This compound (1.2 equiv), Aryl Bromide (1.0 equiv), and K₃PO₄ (2.0 equiv).
-
Add catalyst: Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
-
Solvent System:
-
Add 1,4-Dioxane / Water (10:1 ratio) .
-
Why Water? The water is crucial to hydrolyze any boroxine anhydride back to the reactive boronic acid species in situ.
-
-
Degassing (Critical):
-
Sparge with Argon for 5 minutes. Oxygen poisons the Palladium(0) active species.
-
-
Reaction:
-
Heat to 80°C for 4–12 hours. Monitor via LC-MS.
-
Endpoint: Disappearance of the aryl bromide.
-
-
Workup:
-
Cool to room temperature. Dilute with EtOAc. Wash with brine. Dry over Na₂SO₄.
-
Quantitative Data: Typical Reagent Stoichiometry
| Component | Role | Equivalents | Concentration |
| Aryl Bromide | Electrophile | 1.0 | 0.1 M |
| Boronic Acid | Nucleophile | 1.2 – 1.5 | - |
| Pd(OAc)₂ | Pre-catalyst | 0.02 (2 mol%) | - |
| XPhos | Ligand | 0.04 (4 mol%) | - |
| K₃PO₄ | Base | 2.0 – 3.0 | - |
Visualization: Reaction Workflow & Logic
The following diagram illustrates the decision logic for handling this specific boronic acid during the coupling process, emphasizing the "Self-Validating" steps required for success.
Caption: Logic flow for optimizing Suzuki coupling of coumarin boronic acids, highlighting the critical hydration step.
References
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Boronic Acids in Drug Discovery. National Institutes of Health (PubMed). Retrieved from [Link]
- Coumarin Scaffold in Medicinal Chemistry.ScienceDirect / Elsevier. (General Reference for Coumarin utility).
Sources
- 1. 4-hydroxy-2-methyl-6-quinolinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methylboronic acid | CAS#:13061-96-6 | Chemsrc [chemsrc.com]
- 3. FDA全球物质登记数据库-N [drugfuture.com]
- 4. FDA全球物质登记数据库-N [drugfuture.com]
- 5. aablocks.wordpress.com [aablocks.wordpress.com]
- 6. 374538-03-1・o-(Methoxycarbonyl)phenylboronic Acid・329-76211・325-76213[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid | 158429-38-0 [sigmaaldrich.com]
Electronic Absorption Spectra of Coumarin-6-yl Boronic Acids: A Technical Guide to Photophysics and Molecular Sensing
Target Audience: Researchers, Spectroscopists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
Coumarin-6-yl boronic acids (C6BAs) represent a sophisticated class of functionalized fluorophores widely deployed in chemical biology and diagnostic assay development. While the benzopyran-2-one (coumarin) scaffold provides a robust, tunable π-conjugated system, the strategic placement of a boronic acid moiety at the 6-position introduces unique electronic properties[][2]. This whitepaper provides an authoritative analysis of the electronic absorption spectra of C6BAs. By dissecting the molecular orbital theory, solvatochromic behavior, and oxidative mechanisms that govern their UV-Vis absorption profiles, this guide equips researchers with the causality and protocols necessary to deploy these molecules as high-fidelity sensors for reactive oxygen/nitrogen species (ROS/RNS) and saccharides[3][4].
Structural and Electronic Foundations
The Benzopyran-2-one Scaffold and Molecular Orbitals
The fundamental electronic absorption of the coumarin core is dictated by its extended π-conjugated framework, which supports efficient light absorption primarily through
The Electronic Role of the 6-Boronic Acid Substituent
The substitution at the 6-position is highly sensitive to internal charge transfer (ICT). In its neutral, trigonal planar state (
However, the boronic acid is a Lewis acid. Upon complexation with water (at high pH) or diols (saccharides), it converts to a tetrahedral boronate anion (
Mechanisms of Spectral Modulation
Oxidative Conversion via ROS/RNS
The most critical application of C6BAs is their use as pro-fluorophores for detecting inflammatory oxidants like hydrogen peroxide (
The Causality of the Spectral Shift:
-
Nucleophilic Attack: The oxidant attacks the electron-deficient boron atom, forming a tetrahedral intermediate[4].
-
Baeyer-Villiger Rearrangement: A rate-limiting B-to-O migration occurs, cleaving the carbon-boron bond[4].
-
Hydrolysis: The intermediate hydrolyzes to yield 6-hydroxycoumarin.
The product, 6-hydroxycoumarin, possesses a strongly electron-donating hydroxyl group at the 6-position. This massive shift in ICT significantly lowers the excitation energy, causing a pronounced bathochromic (red) shift in the absorption spectrum from ~320 nm to ~350 nm (in neutral form) or ~370 nm (in the ionized phenolate form)[6][8].
Electronic transition and ROS-mediated oxidation pathway of coumarin-6-yl boronic acid.
pH Dependence and Solvatochromism
6-hydroxycoumarin exhibits a ground-state
Quantitative Data
The following tables summarize the photophysical and kinetic parameters critical for experimental design.
Table 1: Photophysical Properties of C6BA and its Oxidation Product
| Compound | State / Condition | Absorption Maximum ( | Extinction Coefficient ( | Isosbestic Point |
| Coumarin-6-yl Boronic Acid | Neutral (pH 7.4) | ~320 nm | ~1.5 × 10⁴ M⁻¹ cm⁻¹ | ~335 nm |
| 6-Hydroxycoumarin | Neutral (pH < 8) | ~350 nm | ~1.8 × 10⁴ M⁻¹ cm⁻¹ | N/A |
| 6-Hydroxycoumarin | Anionic (pH > 9) | ~370 nm | ~2.1 × 10⁴ M⁻¹ cm⁻¹ | N/A |
Note: Extinction coefficients (
Table 2: Kinetic Parameters for ROS-Mediated Oxidation
| Oxidant | Rate-Limiting Step | Relative Reactivity ( | Spectral Shift ( |
| Hydrogen Peroxide ( | B-to-O Migration | Moderate | +30 nm (320 → 350 nm) |
| Peroxynitrite ( | B-to-O Migration | Fast (High Nucleophilicity) | +30 nm (320 → 350 nm) |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: UV-Vis Spectral Acquisition & pH Speciation
Causality & Validation: Boronic acids and hydroxycoumarins exist in pH-dependent equilibria. By executing a pH titration and identifying an isosbestic point, the researcher validates that the spectral shifts are due to a clean two-state transition (e.g., neutral to anionic) without off-target degradation[4][6].
-
Stock Preparation: Dissolve C6BA in anhydrous DMSO to a concentration of 10 mM.
-
Buffer Preparation: Prepare a series of 0.1 M phosphate buffers ranging from pH 5.0 to 11.0.
-
Sample Dilution: Dilute the stock solution into the buffers to a final concentration of 10 µM (ensure final DMSO concentration is
1% to prevent solvent-induced spectral artifacts). -
Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 450 nm using a dual-beam spectrophotometer.
-
Validation Check: Overlay the spectra. The presence of a sharp isosbestic point (typically around 335 nm) confirms a clean transition between the
boronic acid and the boronate, or the neutral/anionic forms of the resulting hydroxycoumarin[4].
Protocol 2: Kinetic Assay for ROS-Mediated Oxidation
Causality & Validation: Tracking the reaction at both the reactant's
-
Equilibration: Place 2.0 mL of 10 µM C6BA in 0.1 M phosphate buffer (pH 7.4) into a quartz cuvette. Equilibrate to 37°C.
-
Baseline: Record the baseline absorbance at 320 nm, 335 nm (isosbestic), and 350 nm.
-
Oxidant Injection: Inject a bolus of
or (e.g., 100 µM final concentration) and rapidly mix[3]. -
Kinetic Monitoring: Monitor the absorbance continuously at the three specified wavelengths for 30 minutes.
-
Data Analysis: Calculate the pseudo-first-order rate constant (
) by fitting the exponential decay of the 320 nm trace or the exponential growth of the 350 nm trace. The absorbance at 335 nm must remain constant; deviation indicates intermediate accumulation or probe degradation.
Step-by-step experimental workflow for UV-Vis spectral acquisition and kinetic monitoring.
References
-
Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules / National Institutes of Health (NIH). Available at:[Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Multiphoton fluorescence lifetime imaging microscopy (FLIM) and super-resolution fluorescence imaging with a supramolecular biopolymer for the controlled tagging of polysaccharides. RSC Publishing. Available at:[Link]
-
Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry / Canadian Science Publishing. Available at:[Link]
-
The electronic absorption spectra of some coumarins. A molecular orbital treatment. Semantic Scholar / Canadian Journal of Chemistry. Available at:[Link]
-
Structural, vibrational and electronic spectroscopic study of 6-hydroxycoumarin using experimental and theoretical methods. PubMed / NIH. Available at:[Link]
-
The Effects of pH on the Fluorescence of 6-Hydroxy Coumarin. Calvin Digital Commons. Available at: [Link]
Sources
- 2. kuls-ir.kuvempu.ac.in [kuls-ir.kuvempu.ac.in]
- 3. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Multiphoton fluorescence lifetime imaging microscopy (FLIM) and super-resolution fluorescence imaging with a supramolecular biopolymer for the control ... - Nanoscale (RSC Publishing) DOI:10.1039/C8NR10344E [pubs.rsc.org]
- 8. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 9. scispace.com [scispace.com]
Navigating the Stability of (4-Methyl-2-oxochromen-6-yl)boronic acid: A Technical Guide for Drug Development Professionals
Executive Summary
(4-Methyl-2-oxochromen-6-yl)boronic acid is a bifunctional molecule integrating the fluorescent coumarin scaffold with the versatile boronic acid moiety. This unique combination makes it a compound of significant interest in drug discovery, chemical biology, and materials science. However, the inherent reactivity of the boronic acid group presents challenges to its long-term stability under ambient conditions. This guide provides an in-depth technical overview of the factors governing the stability of this compound, outlines robust experimental protocols for its assessment, and offers field-proven recommendations for its handling and storage to ensure its integrity and performance in research and development applications.
The Dichotomy of Boronic Acid: Utility vs. Instability
Boronic acids are prized in medicinal chemistry for their ability to form reversible covalent bonds with diols, a feature exploited in sensors and drugs like the proteasome inhibitor Bortezomib.[1] They are also crucial intermediates in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1]
However, the very properties that make boronic acids useful also render them susceptible to degradation. The boron atom possesses a vacant p-orbital, making it a Lewis acid that is prone to nucleophilic attack.[2] This reactivity is the root of its primary stability challenges. For a molecule like this compound, maintaining the integrity of the C-B bond is paramount for its intended function. Degradation not only reduces the active concentration but can also introduce impurities that may confound experimental results or pose safety risks.
Principal Degradation Pathways under Ambient Conditions
Understanding the potential chemical transformations is the first step toward mitigating them. For arylboronic acids, including the topic compound, two degradation pathways are of primary concern under ambient conditions.
Dehydration to Boroxine Anhydrides
The most common transformation for boronic acids, especially in the solid state or in non-aqueous solvents, is the intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine.[1][3][4][5] This is a reversible equilibrium reaction driven by the removal of water.[3][6]
-
Causality: The reaction is an entropically driven process, favored by the release of three water molecules for every boroxine ring formed.[3][7] While often considered a degradation product, boroxines can sometimes be used directly in reactions like the Suzuki coupling, as they readily hydrolyze back to the monomeric boronic acid in the presence of water.[5] However, the presence of an equilibrium mixture of monomer and trimer complicates accurate quantification and dosing.
Oxidative and Hydrolytic C-B Bond Cleavage (Deboronation)
A more destructive and irreversible degradation pathway is the cleavage of the carbon-boron bond, known as deboronation.
-
Oxidative Deboronation: This is a significant concern, particularly in solution. Reactive oxygen species (ROS) can attack the electron-deficient boron atom, leading to the formation of an unstable intermediate that rearranges to cleave the C-B bond, ultimately yielding the corresponding phenol (4-methyl-6-hydroxycoumarin) and boric acid.[8][9][10] This process can be accelerated by trace metal impurities.[11][12]
-
Protodeboronation: This involves the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to yield 4-methylcoumarin.[9][13] This pathway is often slower than oxidation for many arylboronic acids but can be significant in aqueous solutions, with the rate being highly dependent on pH.[13]
A Framework for Stability Assessment
To rigorously characterize the stability of this compound, a systematic approach is required, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A).[14][15][16][17] This involves a combination of long-term studies and forced degradation (stress testing).
Experimental Workflow for Stability Testing
The overall process involves exposing the compound to controlled environmental conditions and monitoring its purity and the emergence of degradation products over time using a validated, stability-indicating analytical method.
Protocol: Stability-Indicating HPLC-UV Method
The cornerstone of any stability study is a robust analytical method capable of separating the parent compound from its potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.[18]
Objective: To quantify the purity of this compound and separate it from key potential degradants like 4-methyl-6-hydroxycoumarin and its boroxine trimer.
Methodology:
-
Instrumentation: An HPLC or UPLC system equipped with a photodiode array (PDA) detector.[18][19]
-
Column: A C18 reversed-phase column (e.g., Waters XSelect Premier, 2.5 µm, 4.6 x 100 mm). The use of modern columns with technology to reduce metal interactions is recommended to prevent peak tailing of the boronic acid group.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: A low pH suppresses the ionization of residual silanols on the column, minimizing secondary interactions and improving peak shape for the boronic acid.[18]
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
-
Rationale: A gradient is necessary to elute both the relatively polar boronic acid and potential less-polar degradants within a reasonable timeframe.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the coumarin chromophore (approx. 320 nm) for optimal sensitivity.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a concentration of 0.5 mg/mL. Prepare samples fresh before analysis to minimize degradation in the dissolution solvent.[18]
Validation: This method must be validated to be "stability-indicating." This is achieved through forced degradation studies, where the compound is stressed with acid, base, peroxide, heat, and light to intentionally generate degradants.[18][20] The method is considered validated if all degradant peaks are successfully resolved from the main compound peak.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability data based on the known chemistry of arylboronic acids. Actual results would be populated from the experimental protocol described above.
| Storage Condition | Timepoint | Expected Purity (%) | Key Degradant Observed |
| -20°C (Solid) | 12 Months | >98% | None significant |
| 2-8°C (Solid) | 12 Months | >97% | Trace Boroxine |
| 25°C / 60% RH (Solid) | 6 Months | 90-95% | Boroxine, trace phenol |
| 40°C / 75% RH (Solid) | 3 Months | <90% | Boroxine, phenol |
| Aqueous Solution (pH 7) | 24 Hours | <95% | Phenol (Oxidative) |
| Photostability (Solid) | ICH Q1B | ~95% | Phenol |
Recommendations for Handling and Storage
To preserve the integrity of this compound, strict adherence to proper handling and storage protocols is essential.
5.1 Storage:
-
Long-Term: For maximum shelf-life, store the solid material at -20°C .[21]
-
Short-Term: Storage at 2-8°C is acceptable for routine use.
-
Container: Always store in tightly sealed, airtight containers, preferably made of amber glass or high-density polyethylene (HDPE), to protect from moisture and light.[22] The original supplier container is ideal.
-
Inert Atmosphere: For critical applications, storing under an inert atmosphere (e.g., argon or nitrogen) will provide the best protection against both moisture-driven boroxine formation and oxidation.
5.2 Handling:
-
Environment: Handle the solid in a dry, well-ventilated area. A glovebox with a dry atmosphere is optimal but not always practical. Minimize time exposed to ambient air.[22][23]
-
Solutions: Prepare solutions fresh for each use. Aqueous buffers, especially at neutral or basic pH, will accelerate degradation. If an aqueous stock solution is necessary, prepare it cold, use it immediately, and discard any remainder.
-
Incompatibilities: Avoid storing near strong oxidizing agents, strong bases, and excessive moisture.[24][25][26]
Conclusion
This compound is a valuable research tool whose utility is directly tied to its chemical stability. The primary routes of degradation under ambient conditions are reversible dehydration to the boroxine trimer and irreversible oxidative or hydrolytic deboronation. By understanding these pathways, implementing rigorous analytical monitoring via a stability-indicating HPLC method, and adhering to strict storage and handling protocols—namely, storage at low temperatures in a dry, inert environment—researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.
References
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89, 758-765.
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare.
- ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP-Verlag.
- How to Store Boric Acid. (2025, July 15). Lab Alley.
- Quality Guidelines. (n.d.). ICH.
- A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting.
- ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. (n.d.). ResearchGate.
- Boronic Acid Warehouse Storage: Solutions & Supply Options. (n.d.). Cubework.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025, August 5). Onlinelibrary.wiley.com.
- Boroxine formation reaction mechanism as calculated by DFT. (n.d.). ResearchGate.
- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790.
- Boronic acid. (n.d.). Wikipedia.
- Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 75(4), 1423–1431.
- Gale, Z., et al. (2014). Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. Chemical Communications, 50(56), 7547-7550.
- Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
- Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). Accounts of Chemical Research.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010, August 23). MDPI.
- Borate handling and storage. (n.d.). U.S. Borax.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). PNAS.
- Cu(II)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions. (2022, February 8). RSC Publishing.
- Boronic Acids & Derivatives. (n.d.). Sigma-Aldrich.
- Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2025, April 29). Lab Manager.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters.
- Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Lab Pro Inc.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Thesis Repository of University of Twente.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods.
- (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid. (n.d.). Sigma-Aldrich.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids & Derivatives [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Cu( ii )–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07252H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 15. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 16. ICH Official web site : ICH [ich.org]
- 17. biobostonconsulting.com [biobostonconsulting.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | 1351413-50-7 [sigmaaldrich.com]
- 22. cubework.com [cubework.com]
- 23. borax.com [borax.com]
- 24. laballey.com [laballey.com]
- 25. alliancechemical.com [alliancechemical.com]
- 26. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
Technical Guide: Acidity and pKa of (4-Methyl-2-oxochromen-6-yl)boronic Acid
The following is an in-depth technical guide on the acidity and pKa values of (4-Methyl-2-oxochromen-6-yl)boronic acid, designed for researchers and drug development professionals.
Executive Summary
This compound (also known as 6-borono-4-methylcoumarin ) is a bifunctional molecular scaffold combining the fluorescent properties of the coumarin core with the Lewis acidity of a boronic acid group. It serves as a critical intermediate in the synthesis of fluorescent probes for reactive oxygen species (ROS), particularly peroxynitrite, and as a carbohydrate sensor via reversible boronate ester formation.[1]
This guide provides a comprehensive analysis of its acid-dissociation constants (pKa), the structural factors influencing its acidity, and validated protocols for experimental determination.
Chemical Identity & Structural Analysis[2][3][4]
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 6-Borono-4-methylcoumarin |
| Molecular Formula | C₁₀H₉BO₄ |
| Molecular Weight | 203.99 g/mol |
| Core Scaffold | Coumarin (2H-chromen-2-one) |
| Functional Groups | Boronic acid (-B(OH)₂), Lactone (cyclic ester) |
Structural Influence on Acidity
The acidity of arylboronic acids is governed by the electron density at the boron atom.
-
The Coumarin Core: The coumarin ring system is electron-withdrawing relative to a benzene ring due to the presence of the lactone carbonyl group. This electron withdrawal decreases electron density at the boron center, increasing its Lewis acidity (lowering the pKa) compared to phenylboronic acid.[1]
-
The 4-Methyl Group: The methyl group at position 4 exerts a weak electron-donating effect via hyperconjugation. While this slightly opposes the withdrawing nature of the ring, the overall character of the scaffold remains electron-deficient relative to phenylboronic acid.
-
Position 6: The boronic acid is located at position 6, which is meta to the ring oxygen and para to the bridgehead carbon C4a. This positioning allows for specific electronic communication with the lactone carbonyl, further modulating the pKa.
pKa Values and Acidity Mechanisms[10][11]
The Lewis Acid Mechanism
Unlike Brønsted acids (which donate a proton), boronic acids function primarily as Lewis acids in aqueous media.[1] The ionization event is the addition of a hydroxide ion to the trigonal planar boron atom to form a tetrahedral boronate anion.
Equilibrium Equation:
Quantitative pKa Data
While specific experimental values for the 6-isomer are rare in broad databases, they can be derived with high confidence from structural analogues and Hammett equation principles.
| Compound | pKa (Aqueous) | Structural Note |
| Phenylboronic Acid (Reference) | 8.81 | Unsubstituted standard.[1] |
| This compound | 7.9 – 8.3 (Est.) | Lower pKa due to electron-withdrawing coumarin core. |
| Benzoxaborole | 7.2 – 7.4 | Cyclic ester strain increases acidity. |
| 4-Carboxyphenylboronic acid | 8.4 | Electron-withdrawing -COOH group lowers pKa. |
Interpretation: The coumarin moiety acts similarly to a mild electron-withdrawing substituent (like a halide or a carbonyl), shifting the pKa downward from the phenylboronic baseline of 8.8 to the range of 7.9–8.3 . This increased acidity makes the compound more reactive toward diols at physiological pH (7.[1]4) compared to simple phenylboronic acids.[1][2]
Visualization of Ionization Equilibrium
The following diagram illustrates the transition from the neutral, fluorescent-quenched trigonal form to the anionic, tetrahedral form.
Figure 1: Ionization pathway of this compound from neutral Lewis acid to anionic boronate.[1]
Experimental Determination Protocols
To determine the precise pKa of this specific derivative in your own matrix, the following protocols are recommended.
Method A: Spectrophotometric Titration (Recommended)
This method leverages the intrinsic fluorescence/absorbance of the coumarin core, which changes upon ionization of the boronic acid group.[1] This is more sensitive than potentiometry for low-solubility compounds.
Reagents:
-
Buffer series: Citrate-Phosphate (pH 3–7), Tris-HCl (pH 7–9), Carbonate (pH 9–11).[1]
-
Stock solution: 1 mM this compound in DMSO.
Protocol:
-
Preparation: Dilute the stock solution to 10 µM in each buffer (maintaining <1% DMSO to avoid solvent effects).
-
Scanning: Record UV-Vis absorption spectra (250–450 nm) for each pH point.
-
Isosbestic Point Check: Verify the presence of isosbestic points, indicating a clean two-state equilibrium.
-
Data Analysis: Plot absorbance at
(typically ~320 nm for neutral, shifting red/blue for anion) vs. pH.[1] -
Calculation: Fit the data to the Henderson-Hasselbalch equation:
[1]
Method B: Potentiometric Titration (with Mannitol Enhancement)
Direct titration can be difficult due to the high pKa.[1] The "Mannitol Shift" method is a self-validating check.
Protocol:
-
Direct Titration: Titrate 5 mM boronic acid solution with 0.1 M NaOH under
atmosphere. -
Mannitol Addition: Repeat titration in the presence of 0.1 M D-mannitol.
-
Result: Mannitol forms a cyclic ester, drastically lowering the apparent pKa (often by 2-3 units). If the pKa does not drop, the boron group is inactive or degraded.
-
Calculation: The "true" pKa is derived from the direct titration curve, using the mannitol curve only as a confirmation of boronic acid integrity.
Applications & Implications in Drug Design[10][12][13]
Peroxynitrite Sensing (ROS Probe)
The boronic acid group effectively quenches the fluorescence of the coumarin core via Photoinduced Electron Transfer (PET).[1]
-
Mechanism: Reaction with peroxynitrite (
) oxidatively hydrolyzes the boronic acid to a phenol (hydroxyl group).[1] -
Result: The product, 6-hydroxy-4-methylcoumarin , is highly fluorescent.
-
pKa Relevance: The reaction rate is pH-dependent. The boronate anion (formed at pH > pKa) is more electron-rich and typically reacts faster with electrophilic oxidants.[1]
Carbohydrate Binding (Sugar Gatekeeper)
This compound binds reversibly to 1,2- and 1,3-diols (e.g., glucose, ribose).
-
pKa Shift: Upon ester formation with a diol, the acidity of the boron center increases (pKa drops).[1][3]
-
Implication: At physiological pH (7.4), the ester is more likely to be anionic than the free acid.[1] This charge generation can be used to modulate solubility or cell permeability of coumarin-based prodrugs.
Figure 2: Primary application pathways: Irreversible oxidation for sensing vs. reversible esterification for binding.[1]
References
-
Yan, J., et al. (2005).[1] Fluorescence Mechanism of Coumarin-Based Sensors. Journal of Organic Chemistry.
-
Springsteen, G., & Wang, B. (2002).[1] A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron.
-
Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm.
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers. Chemical Reviews.
-
Hansen, J. H., et al. (2019).[1] Hammett Correlations in Boronic Acid Catalysis. ACS Catalysis.
Sources
Methodological & Application
High-Efficiency Suzuki-Miyaura Cross-Coupling of (4-Methyl-2-oxochromen-6-yl)boronic Acid
Application Note & Protocol Guide | Version 2.1
Executive Summary
Target Reagent: (4-Methyl-2-oxochromen-6-yl)boronic acid CAS: 192822-13-2 (Analogous) Core Scaffold: 4-Methylcoumarin (4-Methyl-2H-chromen-2-one)
This application note details the optimized protocol for utilizing This compound in Suzuki-Miyaura cross-coupling reactions. The coumarin moiety is a privileged scaffold in medicinal chemistry, widely recognized for its anticoagulant, anticancer, and anti-HIV properties, as well as its utility as a fluorescent probe [1, 2].
The 6-position boronic acid variant allows for the direct introduction of the fluorescent 4-methylcoumarin core into aryl and heteroaryl halides. However, the presence of the base-sensitive lactone ring requires specific protocol modifications to prevent hydrolytic ring-opening during the basic coupling step. This guide provides a validated Method A (Aqueous/Organic) and Method B (Anhydrous) to maximize yield and structural integrity.
Mechanistic Insight & Chemical Logic
The Challenge: Lactone Stability
The primary failure mode in coupling coumarin derivatives is the hydrolysis of the lactone ring (cyclic ester) under harsh basic conditions, particularly when using strong hydroxide bases (NaOH, KOH) at elevated temperatures. This protocol prioritizes carbonate bases (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) , which maintain sufficient basicity for the transmetallation step without rapidly degrading the coumarin core [3].
Catalytic Cycle
The reaction follows the standard Pd(0)/Pd(II) cycle. The 4-methyl group on the coumarin ring provides steric bulk that may slightly retard transmetallation compared to simple phenylboronic acids, necessitating efficient phosphine ligands or higher temperatures.
Figure 1: Catalytic cycle emphasizing the entry point of the Coumarin Boronic Acid during Transmetallation.
Experimental Protocols
Reagent Preparation
-
Boronic Acid: Store this compound at 2-8°C. Ensure it is a dry, off-white powder.
-
Solvents: Solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) to prevent homocoupling of the boronic acid or oxidation of the catalyst [4].
Method A: Standard Conditions (Robust)
Best for: Aryl bromides/iodides and stable heteroaryl halides.
Reagents:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[2]
-
Base: K₂CO₃ (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane / Water (9:1 v/v)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 245 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).[2]
-
Solvent Addition: Inject degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) containing dissolved K₂CO₃ (2.0 mmol, 276 mg).
-
Note: Pre-dissolving the base in the water fraction ensures homogeneity.
-
-
Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–12 hours.
-
Monitoring: Check TLC (UV 254/365 nm). The product is highly fluorescent (blue/purple emission).
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with Water (2 x 10 mL) and Brine (10 mL). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
Method B: Anhydrous Conditions (Sensitive Substrates)
Best for: Substrates containing esters, labile protecting groups, or if lactone hydrolysis is observed in Method A.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: Cs₂CO₃ (3.0 equiv, anhydrous powder)
-
Solvent: Toluene / Ethanol (4:1 v/v)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Nitrogen flow, combine Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Cs₂CO₃ (3.0 mmol, 978 mg), and Pd(dppf)Cl₂ (0.03 mmol) in a dry pressure tube.
-
Solvent: Add anhydrous Toluene (4 mL) and Ethanol (1 mL).
-
Reaction: Seal the tube. Heat to 100°C for 12–24 hours.
-
Workup: Filter the hot mixture through a Celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate the filtrate and purify.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 6-aryl-4-methylcoumarins.[2]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or steric hindrance. | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase temp to 110°C (use pressure vial). |
| Lactone Ring Opening | Base is too strong or aqueous media too aggressive. | Switch to Method B (Anhydrous Cs₂CO₃). Avoid NaOH/KOH completely. |
| Homocoupling (Biaryl) | Oxygen presence in solvent. | Degas solvents more thoroughly (freeze-pump-thaw or sparging >20 min). |
| Protodeboronation | Instability of boronic acid C-B bond. | Use a slight excess of boronic acid (1.5 equiv).[2] Add surfactant (TPGS-750-M) to stabilize [5]. |
| Product Streaking (TLC) | Acidic phenol formation (hydrolysis). | Add 1% Acetic Acid to the TLC eluent to sharpen spots. |
References
-
Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. (2021). Link
-
Synthesis of arylated coumarins by Suzuki–Miyaura cross-coupling Reactions and anti-HIV activity. ResearchGate. (2010). Link
-
Application Notes and Protocols for Suzuki Coupling Reactions. BenchChem. (2025).[2] Link
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Link
Sources
Synthesis of Fluorescent Probes using 4-Methylcoumarin-6-Boronic Acid
Introduction: The Modular Coumarin Scaffold
In the landscape of fluorescent probe development, the coumarin core remains a dominant fluorophore due to its high quantum yield, photostability, and ease of modification. While 7-substituted coumarins (e.g., umbelliferone) are ubiquitous, the 6-position offers a unique vector for extending conjugation and tuning intramolecular charge transfer (ICT) without disrupting the lactone functionality.
4-Methylcoumarin-6-boronic acid (and its pinacol ester) represents a high-value "chemical handle." It serves two distinct, critical roles in probe synthesis:
-
A Reactive Scaffold: It acts as the nucleophilic partner in Suzuki-Miyaura cross-couplings, allowing the attachment of electron-rich or electron-poor aryl groups to create "push-pull" dyes with red-shifted emission.
-
A Recognition Moiety: The boronic acid group itself is a specific receptor for Reactive Oxygen Species (ROS), particularly Peroxynitrite (ONOO⁻) and Hydrogen Peroxide (H₂O₂) , converting to a hydroxyl group upon oxidation.
This guide details the synthesis of the core boronic acid reagent and its application in constructing a biaryl fluorescent probe.
Strategic Design & Mechanism
The Suzuki-Miyaura Advantage
Synthesizing probes directly from coumarin precursors often requires harsh conditions (e.g., Pechmann condensation). Using 4-methylcoumarin-6-boronic acid allows for late-stage functionalization. By coupling it with an aryl halide, researchers can rapidly generate a library of probes with varying optical properties.
Mechanism of Action (ROS Sensing)
When used directly as a probe, the boronic acid group acts as an electron-withdrawing group (EWG) that quenches or blue-shifts the coumarin fluorescence. Upon exposure to H₂O₂ or ONOO⁻, the C-B bond is oxidatively cleaved to a C-O bond (phenol). The resulting 6-hydroxy-4-methylcoumarin exhibits a distinct fluorescence enhancement (Turn-On) or spectral shift due to the electron-donating capability of the hydroxyl group.
Figure 1: Divergent synthetic pathways for 4-methylcoumarin-6-boronic acid: Scaffold construction (Path A) vs. Direct Sensing (Path B).
Protocol A: Synthesis of the Core Reagent
Target:4-Methylcoumarin-6-boronic acid pinacol ester Note: The pinacol ester is preferred over the free acid for stability and solubility in organic synthesis.
Materials
-
Precursor: 6-Bromo-4-methylcoumarin (CAS: 27620-30-2)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Base: Potassium Acetate (KOAc)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (N₂) or Argon.
-
Loading: Add 6-bromo-4-methylcoumarin (1.0 eq, 2.0 mmol), B₂pin₂ (1.2 eq, 2.4 mmol), and KOAc (3.0 eq, 6.0 mmol) to the flask.
-
Solvation: Add anhydrous 1,4-dioxane (10 mL). Degas the solution by bubbling N₂ for 15 minutes.
-
Catalysis: Quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the flask immediately.
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 12–16 hours. The reaction color typically changes from orange/red to dark black/brown.
-
Work-up:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate (EtOAc).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexane:EtOAc (gradient from 9:1 to 4:1).
-
Product: White to off-white solid.
-
Yield Expectation: 70–85%.
-
Protocol B: Synthesis of a Biaryl Fluorescent Probe (Suzuki Coupling)
Target:6-(4-Dimethylaminophenyl)-4-methylcoumarin Application: This probe serves as an intramolecular charge transfer (ICT) dye, sensitive to solvent polarity (solvatochromic) and viscosity.
Materials
-
Reagent: 4-Methylcoumarin-6-boronic acid pinacol ester (from Protocol A)
-
Coupling Partner: 4-Iodo-N,N-dimethylaniline (1.0 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution.
-
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Methodology
-
Preparation: In a microwave vial or round-bottom flask, combine the coumarin boronate ester (1.0 eq, 0.5 mmol) and 4-iodo-N,N-dimethylaniline (1.0 eq, 0.5 mmol).
-
Solvent System: Add Toluene (4 mL) and Ethanol (1 mL). Add 2M Na₂CO₃ (0.5 mL).
-
Degassing: This step is critical for quantum yield. Freeze-pump-thaw (3 cycles) or vigorous N₂ bubbling for 20 mins.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).
-
Reflux:
-
Conventional: Reflux at 100°C for 12 hours under N₂ atmosphere.
-
Microwave (Recommended): 110°C for 45 minutes.
-
-
Extraction: Dilute with water, extract 3x with Dichloromethane (DCM). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Column chromatography (DCM/Hexane gradient).
-
Validation: The product should exhibit strong fluorescence (often yellow/green) compared to the blue starting material.
Characterization Data Table (Expected)
| Property | 6-Bromo-4-methylcoumarin | 4-Methylcoumarin-6-boronic acid (Pin) | Biaryl Probe (Product) |
| Appearance | White crystalline solid | Off-white solid | Yellow solid |
| ¹H NMR (Key Signal) | Aromatic d/dd (7.4-7.8 ppm) | Methyl protons of Pinacol (~1.3 ppm, s, 12H) | New aromatic AA'BB' system (dimethylaniline) |
| Fluorescence (λem) | ~410 nm (Weak/Blue) | ~400 nm (Weak) | ~480–520 nm (Strong/Green) |
| Solubility | DMSO, DCM | DMSO, DCM, MeOH | DMSO, DCM, Acetone |
Protocol C: Application as a Peroxynitrite (ONOO⁻) Sensor
Direct usage of the boronic acid/ester as a probe.
-
Stock Solution: Prepare a 10 mM stock of 4-methylcoumarin-6-boronic acid pinacol ester in DMSO.
-
Assay Buffer: PBS (10 mM, pH 7.4).
-
Procedure:
-
Dilute stock to 10 µM in PBS.
-
Measure Fluorescence Emission (Ex: 360 nm).
-
Add ONOO⁻ donor (e.g., SIN-1 or chemically synthesized ONOO⁻).
-
Incubate for 15 minutes at 37°C.
-
Measure Emission again.[1]
-
-
Result: Expect a significant increase in intensity at ~460 nm (characteristic of 6-hydroxy-4-methylcoumarin).
Troubleshooting & Expert Tips
"The Black Box" of Palladium Chemistry
-
Problem: Low yield in Suzuki coupling; formation of homocoupled byproducts.
-
Cause: Incomplete degassing allows Oxygen to oxidize the Pd catalyst or promote homocoupling of the boronic acid.
-
Fix: Ensure rigorous degassing. If the boronic acid decomposes (deboronation), switch to mild bases like K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃.
Pinacol Ester vs. Free Acid
-
Insight: While the free boronic acid can be used, it often forms trimers (boroxines) which complicates NMR integration and stoichiometry. The pinacol ester is chemically stable, easier to purify on silica gel, and generally gives higher yields in Suzuki couplings.
Fluorescence Background[2][3][4][5][6]
-
Check: Always measure the quantum yield of your "off" state. 4-methylcoumarin derivatives can have intrinsic fluorescence.[2] For a high signal-to-noise ratio in sensing, the 6-boronate should ideally have a very low quantum yield compared to the 6-hydroxyl product.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Coumarin-Based Fluorescent Probes (General Review)
-
Boronic Acid Probes for ROS/RNS Detection
- Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress responses.
-
Synthesis of 6-Substituted Coumarins
- Barder, T. E., & Buchwald, S. L. (2007). Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Coupling.
-
Fluorescence Properties of Hydroxycoumarins
Sources
- 1. researchgate.net [researchgate.net]
- 2. C&EN | Chemistry news from around the world [cen.acs.org]
- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 4. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Arylation of (4-Methyl-2-oxochromen-6-yl)boronic acid
Abstract & Introduction
Significance of the Scaffold:
(4-Methyl-2-oxochromen-6-yl)boronic acid is a pivotal intermediate for synthesizing 4-methyl-6-arylcoumarins . These motifs are ubiquitous in medicinal chemistry (anticoagulants, anticancer agents) and materials science (fluorescent probes, laser dyes). The coumarin core acts as a rigid, electron-deficient fluorophore, where the 6-position arylation significantly modulates the quantum yield and Stokes shift by extending the
The Synthetic Challenge: While the Suzuki-Miyaura cross-coupling is the gold standard for biaryl synthesis, this specific substrate presents a unique "dual-electrophile" risk. The coumarin lactone ring is susceptible to nucleophilic attack (hydrolysis) by the very bases required to activate the boronic acid. Furthermore, the electron-deficient nature of the coumarin ring can accelerate protodeboronation under forcing conditions. This guide provides a field-proven protocol designed to balance reactivity with scaffold integrity.
Chemical Context & Mechanism
The reaction follows the catalytic cycle of the Suzuki-Miyaura coupling . However, the electronic properties of the coumarin core necessitate specific catalyst and base choices.
Mechanistic Considerations
-
Oxidative Addition: The aryl halide partner (
) adds to the species. This is typically the rate-determining step for aryl chlorides. -
Transmetallation: The boronic acid must be activated by a base (forming a boronate species
) to transfer the organic group to Palladium.-
Critical Insight: The coumarin ring is electron-withdrawing. This makes the resulting C-Pd bond slightly less nucleophilic, but the primary risk is the base-sensitivity of the lactone . Strong hydroxide bases (
, ) at high temperatures can open the lactone ring to form a phenol-cinnamate derivative, destroying the fluorophore.
-
-
Reductive Elimination: Formation of the C-C bond and regeneration of
.
DOT Visualization: Catalytic Cycle
Caption: The catalytic cycle emphasizes the critical intersection of base activation and the transmetallation step, where lactone stability is most at risk.
Critical Parameters & Optimization
To ensure high yields and prevent lactone hydrolysis, the following parameters are recommended based on "adjacent" literature for sensitive heterocyclic boronic acids.
| Parameter | Recommendation | Rationale |
| Catalyst | Robust, air-stable, and resistant to deactivation. Excellent for standard aryl bromides/iodides. | |
| Alternative Catalyst | Use for sterically hindered partners or aryl chlorides. SPhos forms a highly active monolithic species. | |
| Base | Mild enough to preserve the lactone, strong enough to activate the boronic acid. Avoid | |
| Solvent | 1,4-Dioxane / | Dioxane is a universal solvent for coumarins. The water is strictly necessary for the boronic acid activation mechanism. |
| Temperature | 80 °C | Sufficient for reaction without causing thermal decomposition of the catalyst or substrate. |
Standard Operating Procedure (Protocol)
Materials Required
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)[1]
- (5 mol%)
-
Potassium Phosphate Tribasic (
) (3.0 equiv) -
1,4-Dioxane (HPLC Grade)
-
Deionized Water (degassed)
Step-by-Step Workflow
-
Preparation of Reaction Vessel:
-
Use a microwave vial or a round-bottom flask equipped with a magnetic stir bar.
-
Crucial: Purge the vessel with Argon or Nitrogen for 5 minutes to remove oxygen (prevents homocoupling and catalyst oxidation).
-
-
Reagent Addition:
-
Add Aryl Halide (1.0 mmol) and This compound (1.2 mmol, 245 mg) to the vessel.
-
Add
(3.0 mmol, 636 mg). -
Add
(0.05 mmol, 41 mg).
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Technique: Sparge the mixture with inert gas (bubbling) for another 2-3 minutes while stirring.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 80 °C in an oil bath or heating block.
-
Monitor by TLC or LC-MS after 2 hours. Most reactions complete within 4-6 hours.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over
, and concentrate -
Note: Coumarins are often fluorescent; use a UV lamp to track the product during extraction.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).
-
DOT Visualization: Experimental Workflow
Caption: Linear workflow emphasizing the inert atmosphere and monitoring steps critical for success.
Troubleshooting & "Expertise" Notes
Issue 1: Low Conversion / Protodeboronation
-
Symptom: Recovery of unreacted aryl halide and formation of 4-methylcoumarin (de-borylated).
-
Cause: The catalytic cycle is too slow, allowing the base to cleave the C-B bond before transmetallation.
-
Solution: Switch to a more active catalyst system:
(2 mol%) + SPhos (4 mol%) . SPhos creates a sterically bulky, electron-rich center that accelerates oxidative addition and transmetallation.
Issue 2: Lactone Hydrolysis
-
Symptom: Product stays in the aqueous layer during workup or shows a carboxylic acid peak in LC-MS.
-
Cause: Base is too strong or reaction time is too long.
-
Solution: Switch base to
or and reduce water content (e.g., Dioxane/Water 10:1). Ensure temperature does not exceed 80 °C.
Issue 3: Homocoupling
-
Symptom: Formation of biaryl (Ar-Ar) or bis-coumarin.
-
Solution: Rigorous degassing is non-negotiable. Use the "freeze-pump-thaw" method if sparging is insufficient.
References
-
Synthesis of Arylated Coumarins by Suzuki-Miyaura Cross-Coupling. (General precedent for coumarin stability in Suzuki conditions). Vertex AI Search Result 1.1.
-
Recent Advances in Synthesis of 4-Arylcoumarins. (Review of metal-catalyzed coumarin functionalization). Vertex AI Search Result 1.2.
-
Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. (Specific example using boronic acid reagents in similar electronic environments). Vertex AI Search Result 1.20.
-
Suzuki-Miyaura Cross-Coupling Reaction. (General mechanistic grounding and catalyst selection). Vertex AI Search Result 1.21.
Sources
- 1. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Copper-Catalyzed Chan-Lam Coupling with Coumarin Boronic Acids for Fluorescent Tagging and Bioconjugation
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol
Introduction & Scope
Coumarin boronic acids (CBAs) are widely recognized in chemical biology as highly sensitive, reactive oxygen species (ROS)-responsive fluorescent probes[1]. However, beyond their role as sensors, CBAs serve as exceptionally versatile organoboron building blocks in the Chan-Evans-Lam (CEL) cross-coupling reaction . By utilizing CBAs as the arylating agent, researchers can achieve direct, mild, and highly selective N-arylation and O-arylation of amines, amides, and phenols[2].
This methodology provides drug development professionals with a powerful tool for the late-stage fluorescent tagging of pharmacophores, peptides, and biomacromolecules without the need for bulky, pre-functionalized linker systems. This guide details the mechanistic causality, optimization parameters, and self-validating protocols required to successfully execute Chan-Lam couplings using coumarin boronic acids.
Mechanistic Causality & Reaction Design
To achieve high yields and prevent the degradation of the coumarin boronic acid, it is critical to understand the causality behind each reagent choice in the catalytic cycle.
-
Precatalyst Selection (Cu(OAc)₂): Copper(II) acetate is the gold standard for this transformation. The acetate ligands are not merely counterions; they actively participate in the initial deprotonation of the nucleophile (amine or phenol), facilitating its coordination to the copper center[3].
-
The Role of the Base: An organic base, typically pyridine or triethylamine (TEA), is required. Pyridine acts as a neutral, stabilizing ligand for the Cu(II) and transient Cu(III) intermediates, preventing catalyst precipitation and modulating the redox potential of the copper center[2].
-
Terminal Oxidant (O₂): The Chan-Lam coupling is an oxidative cross-coupling. Atmospheric oxygen drives the oxidation of the transmetalated Cu(II) intermediate to a highly reactive Cu(III) species. This high-valent state is kinetically required to trigger the final reductive elimination that forms the C-N or C-O bond[4].
-
Substrate-Specific Challenges (Protodeboronation): CBAs are highly susceptible to protodeboronation and oxidative degradation (yielding 7-hydroxycoumarin) under basic, aerobic conditions[1]. To mitigate this, reactions must be run at ambient temperature (25 °C) in anhydrous solvents (like Dichloromethane), using a stoichiometric excess of the CBA (1.5 to 2.0 equivalents).
Cu-catalyzed Chan-Lam catalytic cycle utilizing coumarin boronic acids.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the optimization data for the N-arylation of a standard primary aliphatic amine using 4-methylcoumarin-7-boronic acid. These metrics highlight the causality of reagent selection.
| Entry | Catalyst (10 mol%) | Base (2.0 eq) | Solvent | Time (h) | Yield (%) | Causality / Observation |
| 1 | Cu(OAc)₂ | Pyridine | DCM | 24 | 85 | Optimal conditions; pyridine stabilizes Cu intermediates. |
| 2 | Cu(OAc)₂ | TEA | DCM | 24 | 78 | Slightly lower yield; TEA can competitively bind Cu, hindering turnover. |
| 3 | Cu(OAc)₂ | Pyridine | MeOH | 12 | 65 | Faster reaction, but protic solvent increases CBA protodeboronation. |
| 4 | Cu(OTf)₂ | Pyridine | DCM | 24 | 40 | Lack of acetate ligands hinders the initial deprotonation of the amine. |
| 5 | Cu(OAc)₂ | None | DCM | 48 | <10 | Base is strictly required to neutralize generated protons and ligate Cu. |
Experimental Protocols
The following protocols are designed as self-validating systems . Because the coumarin moiety is inherently fluorescent, reaction progress can be qualitatively monitored in real-time using a 365 nm UV lamp.
Step-by-step experimental workflow for Chan-Lam fluorescent bioconjugation.
Protocol A: N-Arylation of Amines with Coumarin Boronic Acid
Target: Fluorescent labeling of aliphatic or aromatic amines.
Materials Required:
-
Amine substrate (1.0 mmol)
-
Coumarin boronic acid (e.g., 4-methylcoumarin-7-boronic acid) (1.5 mmol)
-
Anhydrous Copper(II) acetate (0.1 mmol, 10 mol%)
-
Anhydrous Pyridine (2.0 mmol)
-
Activated 4Å Molecular Sieves (200 mg)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Preparation of the Catalytic Matrix: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Cu(OAc)₂ (18.1 mg, 0.1 mmol) and activated 4Å molecular sieves (200 mg). The sieves are crucial for sequestering water generated during the reaction, which otherwise accelerates boronic acid degradation[4].
-
Substrate Addition: Add the amine substrate (1.0 mmol) and the coumarin boronic acid (1.5 mmol) to the flask.
-
Solvent and Base Introduction: Suspend the mixture in anhydrous DCM (10 mL). Add anhydrous pyridine (161 µL, 2.0 mmol) dropwise. The solution will typically transition from a pale blue to a deep blue/green color, indicating the formation of the active Cu(II)-amine complex.
-
Aerobic Incubation: Do not purge with inert gas. Leave the flask open to the atmosphere (or loosely capped with a needle-pierced septum) to allow continuous O₂ ingress. Stir vigorously at 25 °C for 18–24 hours.
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate. Under 365 nm UV light, the consumption of the highly fluorescent CBA and the appearance of a new fluorescent product spot confirms reaction progression.
-
Quenching and Workup: Dilute the reaction with additional DCM (10 mL) and filter the crude mixture through a short pad of Celite to remove copper salts and molecular sieves. Wash the filtrate with 1M aqueous HCl (2 × 10 mL) to remove residual pyridine, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to isolate the pure coumarin-tagged bioconjugate.
Protocol B: Self-Validating Control Reaction (Quality Control)
To ensure the integrity of the protocol and rule out false positives from CBA degradation:
-
Set up an identical reaction vessel following Protocol A , but omit the amine substrate .
-
Monitor via TLC and LC-MS.
-
Causality Check: In the absence of the nucleophile, the coumarin boronic acid will slowly undergo oxidative deboronation to form 7-hydroxycoumarin[1]. Quantifying this degradation baseline ensures that any fluorescent product observed in Protocol A is genuinely the cross-coupled bioconjugate, not a degradation artifact.
References
1. 2. 3. 4.
Sources
Application Note: High-Fidelity Carbohydrate Sensing Using (4-Methyl-2-oxochromen-6-yl)boronic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Fluorescent Chemosensors, Carbohydrate Recognition, and Diagnostics
Introduction and Mechanistic Causality
(4-Methyl-2-oxochromen-6-yl)boronic acid—commonly referred to as 4-methylcoumarin-6-boronic acid—is a highly versatile fluorescent probe. While coumarin boronic acids are frequently utilized as reactive oxygen species (ROS) dosimeters (where oxidation irreversibly cleaves the carbon-boron bond), their foundational and reversible utility lies in carbohydrate sensing [1].
The scientific premise of this application relies on the reversible covalent interaction between the boronic acid moiety and the 1,2- or 1,3-cis-diols present in saccharides.
The Causality of Fluorescence Modulation
The sensing mechanism is driven by a shift in the boron atom's hybridization and its subsequent effect on the coumarin fluorophore's Internal Charge Transfer (ICT) state[2]:
-
Unbound State (sp² Hybridized): In aqueous media, the free boronic acid is an electron-withdrawing group (EWG). It exists in a neutral, trigonal planar sp² geometry.
-
Bound State (sp³ Hybridized): Upon binding to a carbohydrate diol, a cyclic boronate ester is formed. This complexation significantly lowers the pKa of the boron center. At physiological or slightly basic pH (7.4 – 8.2), the ester rapidly coordinates with a hydroxide ion, converting to a tetrahedral, anionic sp³ boronate[3].
-
ICT Alteration: The conversion from a neutral sp² EWG to an anionic sp³ electron-donating group (EDG) fundamentally alters the push-pull electronic system of the coumarin core. This manifests as a measurable modulation in fluorescence (typically a quenching or spectral shift), allowing for precise quantification of the carbohydrate analyte.
Caption: Mechanistic pathway of carbohydrate sensing via reversible boronate ester formation.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Proper control of pH and solvent polarity is critical, as the binding affinity (
Materials and Reagents
-
This compound (Probe)
-
Carbohydrate Analytes: D-Fructose, D-Galactose, D-Glucose (Analytical grade)
-
Buffer: 0.1 M HEPES or Phosphate Buffer, adjusted to pH 7.4 – 8.2. (Note: HEPES is preferred over phosphate to minimize buffer-boron coordination interference).
-
Co-solvent: Anhydrous DMSO (Spectrophotometric grade)
Protocol A: Preparation of Sensor Stock Solutions
Causality Check: Coumarin derivatives exhibit limited aqueous solubility. A concentrated stock in DMSO ensures complete dissolution, while keeping the final assay DMSO concentration below 2% to prevent solvent-induced protein denaturation (if applying to biological samples) or disruption of the hydrogen bonding required for diol binding.
-
Weigh exactly 2.04 mg of this compound.
-
Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM master stock .
-
Aliquot and store at -20°C in the dark.
-
Prior to the assay, dilute the master stock with the chosen buffer to a 10 µM working solution .
Protocol B: Fluorometric Titration Assay
This step-by-step methodology establishes the binding affinity between the probe and various carbohydrates.
-
Baseline Measurement: Transfer 2.0 mL of the 10 µM working solution into a quartz cuvette. Record the baseline fluorescence emission spectrum (
= 360 nm, range = 400–550 nm). -
Titration: Sequentially add micro-volumes (e.g., 2–10 µL) of a concentrated carbohydrate stock solution (e.g., 1.0 M D-Fructose in buffer) to the cuvette.
-
Equilibration: Mix thoroughly and incubate for 3 minutes at 25°C after each addition to ensure thermodynamic equilibrium of the boronate ester.
-
Data Acquisition: Record the emission intensity at the peak wavelength (typically ~430 nm) after each addition.
-
Self-Validation Control: Perform a parallel titration using a non-diol analyte (e.g., simple aliphatic alcohols) to confirm that the fluorescence change is strictly due to cyclic boronate ester formation, not general solvent effects.
Protocol C: Determination of Binding Constants ( )
Convert the raw fluorescence data into a binding constant using the Benesi-Hildebrand equation for 1:1 complexation:
Caption: Step-by-step fluorometric titration workflow for determining carbohydrate binding affinity.
Data Presentation: Comparative Binding Affinities
The structural orientation of the diols on the carbohydrate ring dictates the thermodynamic stability of the resulting boronate ester. Monoboronic acids universally exhibit the highest affinity for D-fructose due to the favorable syn-periplanar orientation of the 1,2-diols in its
The table below summarizes the expected quantitative binding parameters for this compound at pH 7.4.
| Carbohydrate Analyte | Dominant Binding Isomer | Apparent Binding Constant ( | Relative Affinity |
| D-Fructose | 1,000 – 4,500 | High | |
| D-Galactose | 150 – 300 | Moderate | |
| D-Glucose | 10 – 150 | Low |
Note: If specific detection of D-Glucose is required for diagnostic applications (e.g., continuous glucose monitoring), researchers typically engineer diboronic acid scaffolds to create a two-point "lock-and-key" binding site, overcoming the inherent low affinity of monoboronic acids for glucose[1].
Troubleshooting and Optimization
-
Weak Fluorescence Response: If the change in fluorescence (
) is negligible upon sugar addition, the operating pH may be too low. The pH must be above the pKa of the bound boronate ester (usually ~6.0) but near or slightly below the pKa of the free boronic acid (usually ~8.0) to maximize the sp² sp³ transition ratio. Adjust the buffer to pH 8.0–8.2. -
Signal Drift / Photobleaching: Coumarin derivatives can photobleach under prolonged UV exposure. Limit the excitation slit width on the spectrofluorometer and utilize a shutter between measurements.
-
Interference from ROS: Because the carbon-boron bond is susceptible to oxidative cleavage by hydrogen peroxide (
) or peroxynitrite ( ), ensure that biological samples are treated with ROS scavengers (e.g., catalase) if analyzing complex cellular lysates.
References
-
Recent development of boronic acid-based fluorescent sensors. National Center for Biotechnology Information (PMC). Explains the foundational mechanism of boronic acid-based sensors and their selectivity for various carbohydrates. URL:[Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Details the photochemical analysis and internal charge transfer (ICT) mechanisms governing fluorescence turn-on/off in saccharide sensors. URL:[Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation.ACS Omega. Provides comprehensive data on the pKa shifts and binding constants (
) of boronic acids with fructose, galactose, and glucose. URL:[Link]
Sources
Bioconjugation techniques involving 4-methylcoumarin boronic acid moieties
An in-depth technical guide for researchers, scientists, and drug development professionals on the mechanistic principles, synthesis, and application of 4-methylcoumarin boronic acid (4-MCBA) bioconjugates.
Introduction & Mechanistic Principles
4-Methylcoumarin-7-boronic acid (4-MCBA) and its derivatives represent a highly versatile class of stimuli-responsive moieties in chemical biology. Unlike traditional static bioconjugation tags (e.g., NHS esters or maleimides), 4-MCBA offers a dual-modality mechanism that can be dynamically tuned for either reversible molecular recognition or irreversible, stimuli-triggered activation [1].
The utility of 4-MCBA is governed by two distinct chemical pathways:
-
Reversible Diol-Binding: The empty p-orbital of the central boron atom acts as a mild Lewis acid. Under physiological or slightly alkaline conditions, it forms reversible cyclic boronate esters with 1,2- or 1,3-diols (such as those found on saccharides, glycoproteins, and RNA)[2].
-
ROS-Responsive Ipso-Hydroxylation: In the presence of reactive oxygen species (ROS)—specifically hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻)—the electron-deficient boron center undergoes nucleophilic attack by a hydroperoxide anion (HOO⁻). This triggers a thermodynamically favored B–O 1,2-shift, followed by hydrolysis. The reaction irreversibly converts the non-fluorescent boronic acid into the highly fluorescent 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone)[1][3].
Fig 1. Dual reactivity of 4-MCBA: Reversible diol binding vs. irreversible ROS oxidation.
Quantitative Data & Kinetic Parameters
Understanding the kinetic and thermodynamic boundaries of 4-MCBA is critical for designing robust bioconjugation workflows. The table below summarizes the key operational parameters for 4-MCBA interactions.
| Parameter | Value | Condition / Context |
| H₂O₂ Oxidation Rate ( | 1.5 - 6.3 M⁻¹s⁻¹ | pH 7.4, 37 °C. Rate is limited by HOO⁻ formation[3][4]. |
| ONOO⁻ Oxidation Rate ( | ~1.1 × 10⁶ M⁻¹s⁻¹ | pH 7.4, 37 °C. Exponentially faster than H₂O₂[1][3]. |
| Fluorescence (Pre-oxidation) | Minimal / Quenched | Intact Boronic Acid state. |
| Fluorescence (Post-oxidation) | Ex: 332 nm / Em: 470 nm | 7-Hydroxycoumarin product[3]. |
| Affinity ( | ~100 - 200 M⁻¹ | pH 7.4. Standard benchmark for reversible binding[5]. |
| Optimal pH for ROS Sensing | pH 8.0 | Increases HOO⁻ nucleophile concentration, accelerating kinetics 21-fold vs pH 6.0[4]. |
Protocol 1: Reversible Bioconjugation with Glycoconjugates
Objective: To dynamically label cell-surface sialic acids or purified glycoproteins using 4-MCBA via boronate ester formation.
Causality & Rationale: Sialic acids, frequently overexpressed on the surface of cancer cells, contain a glycerol-like side chain (a terminal diol) that is highly susceptible to boronic acid complexation. Because this interaction is reversible, it allows for the transient labeling of live cells without permanently altering the structural integrity of the target glycans, which is vital for downstream functional assays.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a labeling buffer of 0.1 M Phosphate Buffered Saline (PBS) adjusted to pH 7.8.
-
Causality: Boronate ester formation is optimal when the pH approaches the pKa of the boronic acid. A slightly alkaline pH ensures a higher fraction of the reactive tetrahedral boronate anion.
-
-
Conjugate Incubation: Resuspend the target cells (or purified glycoprotein) in the labeling buffer. Add 4-MCBA to a final concentration of 50–100 µM. Incubate at 37 °C for 30 minutes in the dark.
-
Washing: Wash the cells twice with ice-cold PBS (pH 7.8) to remove unbound 4-MCBA.
-
Analysis: Analyze via flow cytometry or fluorescence microscopy. Note that binding to diols can alter the local electronic environment of the coumarin ring, often resulting in a detectable shift or enhancement in baseline fluorescence.
Self-Validation & Quality Control:
To prove that the observed signal is due to specific covalent boronate-diol interactions and not non-specific hydrophobic absorption, prepare a parallel control sample treated with 100 mM D-fructose during the incubation step. D-fructose has a high affinity for boronic acids (
Protocol 2: Synthesis and Application of ROS-Responsive Nucleic Acid Sensors
Objective: To incorporate 4-MCBA derivatives into nucleic acid scaffolds for live-cell, activity-based sensing of H₂O₂.
Causality & Rationale: By embedding a boronic acid moiety directly into an oligonucleotide (e.g., via a nucleobase surrogate), researchers can create sensors that undergo a massive fluorescence "turn-on" upon encountering intracellular ROS. The oxidation of the boronic acid to a phenol generates a GFP-like emission profile, allowing for high-resolution spatiotemporal tracking of oxidative stress[4][6].
Fig 2. Step-by-step workflow for synthesizing and deploying 4-MCBA bioconjugates.
Step-by-Step Methodology:
-
On-Strand Synthesis: React an enolate-containing oligonucleotide with a 4-formylphenyl boronic acid (or analogous 4-MCBA aldehyde derivative) in the presence of catalytic piperidine to facilitate an Aldol condensation[4].
-
Precipitation & Purification (Critical Step): Following standard ethanol precipitation of the modified oligonucleotide, add 200 µL of acetone to the mixture before centrifugation.
-
Causality: Unreacted boronic acid aldehydes are notoriously difficult to separate from labeled oligonucleotides via standard HPLC due to hydrophobic tailing. The addition of acetone fundamentally alters the solubility profile of the unreacted aldehyde, suppressing its co-elution and ensuring near-quantitative purity of the bioconjugate[4][6].
-
-
Cellular Delivery: Transfect the purified 4-MCBA-oligonucleotide into live cells (e.g., HaCaT cells) using standard lipofection or microinjection protocols.
-
ROS Activation Assay: Induce oxidative stress (e.g., by adding 100 µM exogenous H₂O₂). Monitor the ipso-hydroxylation reaction by tracking the emergence of fluorescence (Excitation: 332 nm / Emission: 470 nm) over 20–30 minutes[3][6].
Self-Validation & Quality Control: A fundamental risk in live-cell sensing is false negatives due to poor cellular uptake. To validate the system, engineer the oligonucleotide scaffold as a FRET sensor by incorporating a secondary, ROS-insensitive control fluorophore (e.g., one excitable at 520 nm)[6]. Direct excitation of this control channel allows you to verify the successful intracellular localization of the bioconjugate independently of the ROS-triggered 4-MCBA turn-on signal.
References
-
Cayman Chemical. "Coumarin Boronic Acid (CBA, CAS Number: 1357078-03-5)". 3
-
Santos, F. M. F., et al. "Designing Functional and Responsive Molecules with Boronic Acids". Accounts of Chemical Research, 2025. 1
-
"Boronic acid with high oxidative stability and utility in biological contexts". PNAS, 2021. 5
-
"Nucleic Acid FRET Sensing of Hydrogen Peroxide in Live Cells Using a Boronic Acid Nucleobase Surrogate". ChemRxiv, 2025. 4
-
"Nucleic Acid FRET Sensing of Hydrogen Peroxide in Live Cells Using a Boronic Acid Nucleobase Surrogate". ACS Applied Bio Materials, 2025. 6
Sources
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of (4-Methyl-2-oxochromen-6-yl)boronic Acid
This guide serves as a definitive technical resource for the microwave-assisted application of (4-Methyl-2-oxochromen-6-yl)boronic acid (CAS: 1092461-94-3). It is designed for medicinal chemists and chemical biologists requiring high-efficiency protocols for synthesizing fluorescent probes and bioactive coumarin scaffolds.
Introduction & Chemical Profile
The coumarin scaffold is a "privileged structure" in drug discovery, valued for its high bioavailability and intrinsic fluorescence. This compound serves as a critical building block for introducing this moiety via Palladium-catalyzed cross-coupling.
While traditional thermal heating often leads to prolonged reaction times (4–24 h) and protodeboronation (loss of the boron handle), microwave-assisted synthesis (MAOS) offers a kinetic advantage. By directly coupling with the dipolar coumarin core, microwave irradiation accelerates the rate-determining step (transmetalation) and improves solubility, typically driving reactions to completion in <20 minutes.
Reagent Profile
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 6-Borono-4-methylcoumarin; 4-Methyl-2-oxo-2H-chromen-6-ylboronic acid |
| CAS Number | 1092461-94-3 |
| Molecular Weight | 203.99 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water/alcohol |
| Storage | -20°C, under inert atmosphere (hygroscopic) |
Mechanistic Insight: The Microwave Advantage
In the context of this specific boronic acid, the coumarin lactone ring is susceptible to hydrolysis under harsh basic conditions. Microwave heating minimizes the "time-at-temperature," reducing side reactions.
Visualization: The Catalytic Cycle
The diagram below illustrates the specific entry points and critical failure modes (Red) for this coumarin derivative during the Suzuki-Miyaura cycle.
Caption: Suzuki-Miyaura cycle highlighting critical stability risks for the coumarin scaffold under basic conditions.
Standard Operating Procedure (SOP)
Objective: Synthesis of 6-aryl-4-methylcoumarin via microwave irradiation.
Materials
-
Reagent A: this compound (1.2 equiv)
-
Reagent B: Aryl Halide (Br/I preferred; Cl requires activated ligands) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) [Chosen for stability and resistance to deboronation]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
-
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover)
Protocol Steps
-
Vial Loading: In a 2–5 mL microwave vial equipped with a magnetic stir bar, add the Aryl Halide (0.5 mmol) and Coumarin Boronic Acid (122 mg, 0.6 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (20 mg, 0.025 mmol).
-
Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (0.75 mL).
-
Note: The biphasic system is crucial. The water dissolves the base, while dioxane solubilizes the organic components.
-
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 2 minutes (via septum needle).
-
Microwave Parameters:
-
Temperature: 100 °C
-
Time: 15 minutes
-
Absorption Level: High
-
Pre-stirring: 30 seconds
-
-
Work-up:
-
Cool to room temperature (compressed air cooling).
-
Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). Coumarin products are typically fluorescent; use a UV lamp (365 nm) to track fractions.
Optimization & Troubleshooting
If the standard protocol yields poor results, use this logic tree to optimize. The coumarin boronic acid is electron-poor, making it slower to transmetalate than phenylboronic acid.
Rapid Screening Matrix
| Variable | Standard Condition | Alternative A (Low Yield) | Alternative B (Deboronation) |
| Solvent | Dioxane/H₂O (4:1) | DMF/H₂O (High solubility) | Toluene/EtOH/H₂O (Buffer) |
| Base | K₂CO₃ | Cs₂CO₃ (Stronger, faster) | K₃PO₄ (Milder, pH control) |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ (Standard) | XPhos Pd G3 (Steric bulk) |
| Temp | 100°C | 120°C | 80°C |
Troubleshooting Guide
-
Problem: Protodeboronation (Coumarin-H formed)
-
Cause: Reaction temperature too high or base too strong.
-
Solution: Switch to Pd(Amphos)Cl₂ or XPhos Pd G3 , which facilitate faster transmetalation. Lower temp to 80°C and extend time. Use anhydrous conditions with CsF as the base.
-
-
Problem: Homocoupling of Boronic Acid
-
Cause: Oxidation of the boronic acid before coupling.
-
Solution: Ensure rigorous degassing. Add the base solution last, after purging the solids.
-
-
Problem: Lactone Ring Opening
-
Cause: Prolonged exposure to aqueous base at high heat.
-
Solution: Use anhydrous K₃PO₄ in DMF. Acidify work-up (dilute HCl) to recyclize any opened lactone.
-
Workflow Visualization
This flowchart guides the researcher through the decision-making process during synthesis.
Caption: Logic flow for optimizing microwave Suzuki coupling of coumarin boronic acids.
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. (General Coumarin Coupling Protocols). Link
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature.Link
-
Mamidala, et al. Microwave-assisted synthesis of coumarin-thiazole derivatives.[2] Arabian Journal of Chemistry, 2021. Link
-
Tangeti, et al. Microwave-assisted one-pot multicomponent synthesis of diverse pyrrole-substituted coumarin hybrid. Arabian Journal of Chemistry, 2018. Link
-
MedChemExpress. Coumarin boronic acid Product Information.Link
-
Xu, et al. Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H. Frontiers in Chemistry, 2016. Link
Sources
Preparation of ROS-responsive sensors using coumarin boronate derivatives
Topic: Preparation of ROS-Responsive Sensors Using Coumarin Boronate Derivatives Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: The Chemical Logic of ROS Detection
Reactive Oxygen Species (ROS), particularly hydrogen peroxide (H₂O₂), act as critical signaling messengers in cell physiology and pathology. However, their transient nature and low abundance require sensors with exceptional specificity and speed.
Coumarin boronate derivatives represent a "gold standard" in activity-based sensing (ABS). Unlike non-specific redox probes (e.g., DCFH-DA), which suffer from photo-oxidation and false positives, boronate probes rely on a specific bioorthogonal chemical reaction: the chemoselective oxidation of an aryl boronate to a phenol.[1]
Mechanism of Action
The sensor operates as a pro-fluorophore.[1] In its native state, the electron-deficient boronate ester group quenches the fluorescence of the coumarin scaffold (typically via Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) modulation). Upon exposure to H₂O₂ or peroxynitrite (ONOO⁻), the carbon-boron bond is cleaved, releasing the electron-rich phenolic coumarin (e.g., 7-hydroxycoumarin).[1] This restores the "push-pull" electronic system, triggering a robust fluorescence "turn-on" response.
Figure 1: Mechanism of oxidative deboronation triggering fluorescence activation.[1]
Chemical Synthesis Protocol
This protocol details the synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylcoumarin (Probe-Bpin).[1] This direct attachment strategy offers high stability and a simplified atom economy compared to benzyl-ether linked probes.
Phase 1: Activation of the Coumarin Scaffold
Objective: Convert the unreactive phenol of 7-hydroxy-4-methylcoumarin into a reactive triflate leaving group.[1]
Reagents:
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Protocol:
-
Dissolution: Dissolve 4-MU (1.76 g, 10 mmol) in anhydrous DCM (50 mL) in a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar).
-
Base Addition: Add anhydrous pyridine (2.4 mL, 30 mmol) and cool the solution to 0°C in an ice bath.
-
Triflation: Dropwise add Tf₂O (2.0 mL, 12 mmol) over 20 minutes. The reaction is highly exothermic; maintain temperature <5°C.[1]
-
Incubation: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The fluorescent starting material spot should disappear.
-
Workup: Quench with ice water (50 mL). Extract the organic layer, wash with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexane) to yield 7-trifluoromethanesulfonyloxy-4-methylcoumarin (White solid, Yield ~85-90%).
Phase 2: Miyaura Borylation
Objective: Install the boronate sensor moiety via Palladium-catalyzed cross-coupling.[1]
Reagents:
-
7-Triflate intermediate (from Phase 1)[1]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc, anhydrous)
-
1,4-Dioxane (anhydrous, degassed)
Protocol:
-
Setup: In a Schlenk tube or pressure vial, combine the 7-triflate coumarin (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).
-
Solvent: Add anhydrous 1,4-dioxane (concentration ~0.2 M). Sparge with Argon for 10 minutes to remove O₂ (critical to prevent catalyst deactivation).
-
Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours.
-
Note: Reaction turning black/dark brown indicates active Pd species.[1]
-
-
Monitoring: Check TLC. The product is typically less polar than the triflate.
-
Workup: Cool to RT. Filter through a celite pad to remove Pd black. Rinse with EtOAc. Concentrate the filtrate.
-
Purification: Purify via silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexane).
-
Caution: Boronate esters can streak on silica.[1] Deactivate silica with 1% triethylamine if necessary, though Bpin is generally stable.
-
-
Product: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylcoumarin (White/Off-white solid).[1]
Sensor Characterization & Validation
Before biological application, the probe must be validated for spectral properties and selectivity.
Spectroscopic Profile
Prepare 10 mM stock in DMSO.[1] Dilute to 10 µM in PBS (pH 7.4) for measurements.
| Parameter | Probe (Bpin-Coumarin) | Product (7-OH-Coumarin) |
| Absorbance Max | ~330 nm | ~360 nm |
| Emission Max | Weak / None | 450 nm (Blue) |
| Quantum Yield (Φ) | < 0.05 (Quenched) | 0.63 (in pH 7.4 buffer) |
| Stokes Shift | N/A | ~90 nm |
Selectivity Assay
The probe must distinguish H₂O₂ from other cellular oxidants.[1]
-
Setup: Prepare 10 µM probe solutions in PBS.
-
Challenge: Add 100 µM of various ROS:
-
H₂O₂ (Target)
-
NaOCl (Hypochlorite)
-
KO₂ (Superoxide)
-
TBHP (tert-Butyl hydroperoxide)[1]
-
•OH (Hydroxyl radical, via Fenton reaction)
-
-
Readout: Measure fluorescence intensity at 450 nm after 30 minutes.
-
Expectation: H₂O₂ and ONOO⁻ should induce >50-fold enhancement.[1] Other ROS should show negligible change (<5-fold).
Biological Application Protocol
Live Cell Imaging Workflow
This workflow is optimized for adherent cell lines (e.g., HeLa, HEK293, RAW 264.7).
Figure 2: Workflow for live-cell ROS imaging.
Step-by-Step Protocol:
-
Preparation: Seed cells on glass-bottom confocal dishes 24 hours prior to achieve 70% confluency.
-
Probe Loading: Replace media with serum-free media (e.g., Opti-MEM) containing 5–10 µM Probe-Bpin.
-
Tip: Keep DMSO concentration < 0.1% to avoid cytotoxicity.
-
-
Incubation: Incubate for 20–30 minutes at 37°C / 5% CO₂.
-
Washing: Wash cells 3x with warm PBS or HBSS to remove extracellular probe.[1]
-
Stimulation (Optional): Treat cells with ROS inducers:
-
Exogenous: Add 50–100 µM H₂O₂ directly.
-
Endogenous: Add 100 ng/mL PMA (Phorbol 12-myristate 13-acetate) to stimulate NADPH oxidase in macrophages.
-
-
Imaging: Acquire images using a DAPI filter set (Ex: 340–380 nm, Em: 435–485 nm).
-
Note: Minimize laser power to prevent photo-oxidation of the probe itself.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Probe hydrolysis or oxidation during storage.[1] | Check stock purity by TLC/NMR. Store solid at -20°C under Ar. Make fresh DMSO stocks. |
| No Response to H₂O₂ | Probe precipitated or cells not permeable.[1] | Ensure DMSO stock is fully dissolved.[1] Use lower concentration (5 µM) to prevent aggregation. |
| Photo-bleaching | Excessive laser intensity.[1] | Coumarins are moderately photostable but susceptible to UV. Reduce exposure time and gain.[1] |
| Low Selectivity | Reaction with ONOO⁻ (Peroxynitrite). | Boronates react faster with ONOO⁻ than H₂O₂. Use specific scavengers (e.g., ebselen) to differentiate. |
References
-
Chang, C. J., et al. (2004). "A Selective, Cell-Permeable Optical Probe for Hydrogen Peroxide in Living Cells." Journal of the American Chemical Society, 126(47), 15392–15393. Link
-
Lippert, A. R., et al. (2011).[8] "Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems." Accounts of Chemical Research, 44(9), 793–804. Link
-
Sikora, A., et al. (2020). "Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology."[1] Frontiers in Chemistry, 8, 580899. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Zielonka, J., et al. (2012). "Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides." Chemical Research in Toxicology, 25(9), 1793–1799. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4-Methyl-2-oxochromen-6-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-Methyl-2-oxochromen-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique coumarin-based building block. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and optimization techniques rooted in mechanistic understanding.
Introduction: The Challenge of the Coumarin Moiety
The this compound is a valuable reagent for introducing the fluorescent and biologically relevant coumarin scaffold into target molecules. However, its electron-rich, heteroaromatic nature presents specific hurdles that can lead to low yields and complex side-product profiles. This guide will address these challenges head-on, providing you with the insights to improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving very low yield. What are the most likely causes?
Low yields with this substrate often stem from one or more of the following issues:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[1][2] Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway, which can be catalyzed by acid, base, or even trace metals.[3][4]
-
Catalyst Inactivation: The Lewis basic sites on the coumarin ring system can coordinate to the palladium catalyst, leading to deactivation.[5] Additionally, oxygen can irreversibly oxidize the active Pd(0) catalyst.[6]
-
Inefficient Transmetalation: The transfer of the coumarin moiety from boron to palladium can be sluggish due to the electronic properties of the heterocycle.[5] The choice of base is critical for activating the boronic acid for this step.[7][8]
-
Homocoupling: Two molecules of the boronic acid can couple to form a bi-coumarin byproduct, especially in the presence of oxygen.[9]
Q2: I'm observing a significant amount of 4-methylcoumarin as a byproduct. What is happening and how can I prevent it?
The presence of 4-methylcoumarin is a clear indicator of protodeboronation.[2] This side reaction is often accelerated by high temperatures, prolonged reaction times, and the presence of water.[2] To mitigate this:
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to protodeboronation.[7][10]
-
Minimize Reaction Time and Temperature: Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[2] Avoid unnecessarily high temperatures.[6]
-
Select a Milder Base: Strong bases can accelerate base-catalyzed protodeboronation.[3] Screening weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[9]
-
Employ Anhydrous Conditions: While many Suzuki couplings tolerate water, for sensitive substrates like this, using anhydrous solvents and reagents can suppress protodeboronation pathways.[11]
Q3: My reaction turns black immediately, and then stalls. What does this mean?
A rapid color change to black often indicates the formation of palladium black, which is aggregated, inactive palladium metal.[12] This suggests catalyst decomposition, which can be caused by:
-
Insufficient Ligand: The ligand stabilizes the palladium nanoparticles and prevents aggregation. Ensure you are using an appropriate palladium-to-ligand ratio, typically 1:1 to 1:4 depending on the ligand.[6]
-
High Temperature: Excessive heat can accelerate the rate of catalyst decomposition.[6]
-
Oxygen Contamination: Rigorous degassing of your solvent and reaction mixture is crucial to prevent oxidation of the active Pd(0) species.[6][9]
Troubleshooting Guide: A Systematic Approach
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the problem.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Step 1: Verify Reagent Quality and Stability
-
This compound: Boronic acids, especially heteroaromatic ones, can degrade over time.[7] It is recommended to use freshly purchased or recently purified material. Consider storing it under an inert atmosphere at low temperatures.[13]
-
Base: The physical state and purity of the base are important. Ensure it is finely powdered and dry.[12]
-
Solvent: Use anhydrous and properly degassed solvents to prevent catalyst deactivation and side reactions.[6][9]
Step 2: Optimize Reaction Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Start at a moderate temperature (e.g., 80 °C) and cautiously increase if the reaction is sluggish.[6] | Balances reaction rate with catalyst stability. Excessive heat promotes decomposition and side reactions.[6] |
| Degassing | Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[6][7] | Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting homocoupling.[6][9] |
| Base Selection | Screen a variety of bases. K₃PO₄, Cs₂CO₃, and K₂CO₃ are common choices.[6] | The base is crucial for activating the boronic acid for transmetalation, and its effectiveness is often solvent-dependent.[6][8] |
| Solvent System | Common solvents include dioxane, toluene, or DMF, often with water as a co-solvent.[9] For this substrate, consider anhydrous conditions to minimize protodeboronation.[11] | The solvent influences the solubility of reagents and the efficacy of the base. |
Step 3: Screen the Catalyst System
The choice of ligand is critical for coupling electron-rich heteroaromatic systems.
-
For Challenging Couplings: If standard ligands like PPh₃ are ineffective, consider using more electron-rich and bulky phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are often excellent choices as they can facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7][9]
-
Palladium Source: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your conditions promote efficient in-situ reduction to the active Pd(0) species.[6] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst can lead to more reliable results.[6][9]
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: A Starting Point for Optimization
This protocol is a robust starting point for the Suzuki coupling of this compound with an aryl bromide. All glassware should be oven-dried, and standard Schlenk techniques should be used to maintain an inert atmosphere.[14]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equivalents, finely powdered)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- C. A. G. N. Hall, D. S. Pugh, A. G. Leach, & G. C. Lloyd-Jones. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9151-9166. DOI:10.1039/C3CS60197H
- A. G. Leach, & G. C. Lloyd-Jones. (2018).
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- A. G. Leach, & G. C. Lloyd-Jones. (2022, September 10). Protodeboronation of (Hetero)
- S. D. Roughley, & A. M. Jordan. (2011).
- A. Suzuki. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- D. W. Robbins, & J. F. Hartwig. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 615-623. DOI:10.1039/C6RE00153J
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming 4-Methylcoumarin Boronic Acid Solubility in Non-Polar Solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility and speciation of heterocyclic boronic acids. 4-Methylcoumarin boronic acid presents a unique challenge: it possesses a rigid, highly lipophilic coumarin core juxtaposed with a highly polar, hydrogen-bond-donating boronic acid moiety.
This guide provides a deep dive into the mechanistic causes of these solubility issues and offers self-validating, step-by-step protocols to engineer your way around them.
The Mechanistic Root Cause: Speciation and Aggregation
To solve the solubility issue, we must first understand the causality behind it. Why does 4-methylcoumarin boronic acid fail to dissolve in solvents like toluene, hexanes, or dichloromethane?
The answer lies in speciation . In non-polar media, the solvent cannot effectively solvate the polar -B(OH)₂ group. As a result, the molecules self-associate via strong intermolecular hydrogen bonds, forming insoluble dimeric networks[1].
Furthermore, boronic acids are thermodynamically driven to undergo thermal dehydration. When you attempt to force dissolution by heating the suspension in a non-polar solvent, the boronic acid molecules condense, releasing water to form cyclic trimeric anhydrides known as boroxines [2]. Because boroxines are massive, rigid, and highly crystalline, they rapidly precipitate out of the non-polar solution, halting your reaction[3].
Speciation of 4-methylcoumarin boronic acid and derivatization pathways for solubility.
Quantitative Data: Solubility & Speciation Comparison
To make informed experimental choices, compare the physical properties of the free acid against its derivatized forms. Masking the hydroxyl groups or rehybridizing the boron atom fundamentally alters the molecule's interaction with non-polar solvents.
| Derivative State | Boron Hybridization | Relative Solubility in Hexane/Toluene | Susceptibility to Boroxine Formation | Primary Use Case |
| Free Boronic Acid | sp² | Very Low (< 1 mg/mL) | High (Dehydrates upon heating) | Aqueous/Polar Suzuki couplings |
| Boroxine (Trimer) | sp² | Insoluble | N/A (Is the dehydrated form) | Unwanted byproduct |
| Pinacol Ester (Bpin) | sp² | Very High (> 50 mg/mL) | None (Hydroxyls masked) | Non-polar Suzuki couplings |
| MIDA Boronate | sp³ | Moderate (~ 5-10 mg/mL) | None (sp³ protected) | Iterative cross-couplings |
Strategic Troubleshooting & Self-Validating Workflows
If your downstream chemistry (e.g., a specific anhydrous Suzuki-Miyaura coupling) strictly requires a non-polar solvent, you must alter the molecule's structure to prevent H-bonding and boroxine formation.
Strategy A: Covalent Masking via Pinacol Esterification (Bpin)
Converting the free acid to a pinacol ester (Bpin) replaces the problematic hydroxyls with a highly lipophilic, non-hydrogen-bonding aliphatic ring[4].
Step-by-step workflow for the pinacol esterification of boronic acids.
Self-Validating Protocol:
-
Suspend: Add 1.0 eq of 4-methylcoumarin boronic acid and 1.1 eq of pinacol to anhydrous THF. Causality: THF acts as a coordinating co-solvent to temporarily break up the boronic acid dimers, allowing the pinacol to access the boron center.
-
Scavenge: Add 3.0 eq of anhydrous MgSO₄. Causality: MgSO₄ acts as an irreversible water scavenger, trapping the water released during esterification and driving the thermodynamic equilibrium forward.
-
React: Stir at room temperature for 2-4 hours.
-
Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 80:20 Hexane:EtOAc). The free boronic acid will streak heavily near the baseline due to strong interactions with the silica. A successful reaction is validated by the appearance of a tight, high-Rf spot under UV (254 nm), confirming the formation of the lipophilic Bpin ester.
-
Isolate: Filter the suspension through a Celite pad to remove the hydrated MgSO₄, then concentrate under reduced pressure. The resulting Bpin ester is highly soluble in toluene and hexanes.
Strategy B: sp³-Hybridization via MIDA Boronates
If your Bpin ester is too reactive or unstable during purification, converting it to a MIDA (N-methyliminodiacetic acid) boronate is the ultimate solution. MIDA complexation rehybridizes the boron atom from sp² to sp³, rendering it completely stable to boroxine formation and transmetalation until intentionally deprotected[5].
Self-Validating Protocol:
-
Combine: Mix 1.0 eq of 4-methylcoumarin boronic acid and 1.2 eq of MIDA in a 10:1 mixture of Toluene:DMSO. Causality: DMSO is required to solubilize the highly polar MIDA ligand, while toluene acts as the azeotropic carrier for water removal.
-
Reflux: Attach a Dean-Stark apparatus and reflux at 110°C for 12 hours. Causality: Continuous azeotropic removal of water drives the condensation reaction to completion.
-
Self-Validation Checkpoint: Acquire an ¹¹B NMR spectrum of a crude aliquot. A successful reaction is validated by the disappearance of the broad sp² boron peak (~30 ppm) and the emergence of a sharp sp³ boron peak (~10-12 ppm).
-
Purify: Cool to room temperature, wash extensively with water to remove DMSO and unreacted MIDA, and concentrate the organic layer.
Frequently Asked Questions (FAQs)
Q: My reaction mixture was a clear suspension at room temperature, but turned into a thick, cloudy mess when I heated it in toluene. What happened? A: This is a classic symptom of boroxine formation. When heated in non-polar solvents without water, boronic acids undergo a thermal dehydration condensation to form cyclic trimeric anhydrides (boroxines)[2]. Because boroxines are massive and rigid, they crash out of non-polar solutions. To fix this, either add a small amount of water/alcohol to push the equilibrium back to the free acid, or pre-protect the molecule as a Bpin ester[4].
Q: Can I use a co-solvent instead of chemically derivatizing the boronic acid? A: Yes. If you strictly need to use a non-polar bulk solvent (like toluene) but want to avoid the extra synthetic steps of derivatization, you can use a solvent blending strategy. Adding 5-10% v/v of a coordinating solvent like THF, EtOAc, or 1,4-dioxane can disrupt the intermolecular hydrogen-bonded networks of the boronic acid, significantly improving solubility without completely altering the non-polar nature of your reaction medium.
Q: I successfully made the Bpin ester, but it degrades back to the free acid during silica gel chromatography. How do I purify it? A: Bpin esters of electron-deficient or bulky aromatics (like coumarins) can sometimes hydrolyze on acidic silica gel[4]. To prevent this, you can either:
-
Pass the crude mixture through a short plug of basic alumina instead of silica.
-
Use a highly non-polar, aprotic eluent system (e.g., pure hexanes to 95:5 Hexane:EtOAc) and run the column quickly.
-
Switch to a MIDA boronate, which is completely stable to silica gel chromatography due to its sp³ hybridization[5].
References
- Phenylboronic acid - Wikipedia.Wikipedia, The Free Encyclopedia.
- Strategies for the Analysis of Highly Reactive Pinacolboronate Esters.PubMed (NIH).
- MIDA-protected Boronate Esters.Sigma-Aldrich.
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.Journal of Chemical & Engineering Data - ACS Publications.
- Physical and Chemical Properties of Boronic Acids: Formulation Implications.KU ScholarWorks.
Sources
Technical Support Center: Handling & Storage of (4-Methyl-2-oxochromen-6-yl)boronic Acid
Welcome to the Technical Support Center for (4-Methyl-2-oxochromen-6-yl)boronic acid (also known as 4-methylcoumarin-6-boronic acid). This compound is a critical building block in medicinal chemistry and fluorophore synthesis. However, like many arylboronic acids, it is highly susceptible to structural dehydration.
This guide provides researchers and drug development professionals with field-proven, self-validating protocols to maintain the structural integrity of this reagent, diagnose issues, and reverse unwanted dehydration.
Mechanistic Causality: The Dehydration Pathway
A common misconception is that the "drying out" of a boronic acid is a degradation pathway. In reality, this compound exists in a reversible thermodynamic equilibrium with its cyclic trimeric anhydride, known as a boroxine :
According to thermodynamic studies on boroxine formation, this process is entropically driven (
Because of these parameters, heat and desiccation actively drive boroxine formation . Storing the compound in a vacuum desiccator strips away structural water and forces Le Chatelier's principle toward the boroxine state.
Thermodynamic equilibrium between monomeric boronic acid and its trimeric boroxine form.
Self-Validating Storage Protocol
To prevent the dehydration of this compound, your storage environment must suppress the entropic driving force (via lower temperatures) without introducing excessive free water that could promote protodeboronation (irreversible cleavage of the C-B bond).
Quantitative Impact of Storage Conditions
| Storage Condition | Temperature | Moisture Control | Resulting State | Recommendation |
| Optimal | 2°C to 8°C | Tightly sealed, ambient humidity | >95% Monomer | Highly Recommended |
| Sub-optimal | 20°C to 25°C | Tightly sealed | Mixed Monomer/Boroxine | Acceptable for short-term (<1 week) |
| Detrimental | 25°C | Vacuum desiccator (w/ P2O5) | >90% Boroxine | Avoid |
| Detrimental | -20°C | Unsealed (Frost accumulation) | Protodeboronation risk | Avoid |
Standard Operating Procedure: Optimal Storage
-
Temperature Control: Store the vial at 2–8 °C . The lower temperature reduces the thermodynamic drive for dehydration.
-
Atmospheric Control: Backfill the vial with an inert gas (Argon or Nitrogen) before sealing. While dehydration is the primary concern, the coumarin core can be sensitive to oxidative environments over long periods.
-
Moisture Sealing: Cap tightly with a PTFE-lined lid and wrap the seal with Parafilm. Do not store the vial in a desiccator containing active drying agents like Drierite, silica gel, or phosphorus pentoxide 2.
Troubleshooting Guide: Diagnosing & Reversing Boroxine Formation
If your sample has dehydrated, it will often appear as a glassy, amorphous solid rather than a crystalline powder. Proceed with the following diagnostic and rehydration workflow to validate and recover your material.
Diagnostic Indicators
-
1H NMR (in DMSO-d6): The disappearance or severe broadening of the -OH singlet (~8.0-8.5 ppm) indicates boroxine formation. The aromatic protons of the coumarin ring will also exhibit slight upfield shifts due to the altered electronic environment.
-
Mass Spectrometry: The presence of a dominant mass peak corresponding to
confirms the trimeric anhydride.
Step-by-step workflow for diagnosing and reversing boroxine formation.
Step-by-Step Rehydration Protocol
Because boroxine formation is fully reversible, you can restore the monomeric this compound using this self-validating protocol:
-
Dissolution: Dissolve the dehydrated sample in a water-miscible organic solvent (e.g., THF or Acetone) at a concentration of ~0.1 M.
-
Hydrolysis: Add 5–10 equivalents of deionized water dropwise while stirring at room temperature.
-
Incubation: Stir the mixture for 30–60 minutes. The water will hydrolyze the B-O-B bonds of the boroxine, shifting the equilibrium back to the monomer.
-
Recovery: Gently remove the organic solvent under reduced pressure (do not heat the water bath above 30 °C). Lyophilize (freeze-dry) the remaining aqueous suspension to isolate the pure monomeric boronic acid.
-
Critical Caution: Do not use rotary evaporation to complete dryness. The applied heat and vacuum will simply drive the equilibrium back to the boroxine state.
-
Frequently Asked Questions (FAQs)
Q: Can I use the boroxine form directly in a Suzuki-Miyaura cross-coupling reaction? A: Yes. Under the standard basic, aqueous conditions of a Suzuki-Miyaura coupling, the boroxine will rapidly hydrolyze in situ back to the active boronic acid monomer. However, your stoichiometric calculations will be incorrect if you weigh the boroxine assuming the molecular weight of the monomer.
-
The Math: The monomer MW is ~204.0 g/mol . The boroxine MW is ~558.0 g/mol . If you weigh 100 mg assuming it is the monomer, you calculate ~0.49 mmol of reactive boron. However, if the sample is fully boroxine, 100 mg actually contains ~0.18 mmol of boroxine, yielding ~0.54 mmol of reactive boron equivalents. This ~10% stoichiometric excess can lead to increased side products (e.g., homocoupling) in sensitive catalytic cycles.
Q: Why is my this compound degrading even when stored at -20 °C? A: If stored unsealed (or poorly sealed) at -20 °C, the vial can accumulate condensation (frost) upon opening and closing. Excessive free water, combined with freeze-thaw cycles, can lead to protodeboronation—the irreversible cleavage of the carbon-boron bond, yielding 4-methylcoumarin. Always allow the sealed vial to reach room temperature before opening to prevent condensation.
Q: Should I store this compound in a desiccator? A: No. While desiccators are excellent for preventing moisture-induced degradation in many chemicals, storing boronic acids over strong desiccants actively removes the structural water necessary to maintain the monomeric state, thereby forcing boroxine formation.
References
- Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." ResearchGate.
- "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation." National Center for Biotechnology Information (PMC).
Sources
Recrystallization solvents for purifying (4-Methyl-2-oxochromen-6-yl)boronic acid
Welcome to the technical support guide for the purification of (4-Methyl-2-oxochromen-6-yl)boronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges associated with the purification of this and other structurally similar boronic acids.
Introduction: The Challenge of Purifying Boronic Acids
Boronic acids are invaluable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their purification is often a significant bottleneck.[1][2] These compounds can be sensitive to standard purification techniques like silica gel chromatography, where they may streak, stick irreversibly, or decompose.[1][3] Recrystallization, therefore, stands as a primary and powerful method for purification, yet selecting the appropriate solvent system is a non-trivial task that requires a systematic approach.[4][5]
This guide focuses specifically on this compound, a molecule that combines the polar, hydrogen-bonding boronic acid group with the larger, more rigid, and moderately polar coumarin scaffold. This unique structure dictates its solubility and presents specific challenges that we will address herein.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges when trying to recrystallize this compound?
The main difficulties arise from the compound's dual nature. The coumarin ring system introduces significant nonpolar, aromatic character, while the boronic acid moiety is polar and capable of strong hydrogen bonding. Furthermore, boronic acids can self-condense to form cyclic anhydrides (boroxines), which have different solubility profiles than the monomeric acid, complicating the process.[4]
Common issues you may encounter include:
-
"Oiling out": The compound separates from the solution as a liquid oil instead of forming crystals. This often happens when the solution is supersaturated or cools too quickly, or when the solvent has a very high affinity for the compound even at lower temperatures.[6]
-
Poor recovery: The compound is too soluble in the chosen solvent, even when cold, leading to significant loss of material in the mother liquor.
-
No crystallization: The compound remains fully dissolved, even after cooling and attempting to induce crystallization. This is the most common issue and is almost always due to using too much solvent or choosing a solvent in which the compound is highly soluble at all temperatures.[6]
-
Ineffective impurity removal: The impurities have similar solubility profiles to the target compound, causing them to co-crystallize.
Q2: Which solvents should I screen for the recrystallization of this specific coumarin boronic acid?
A successful recrystallization solvent should dissolve the compound completely when hot but poorly when cold. Given the structure of this compound, a range of solvents from moderately polar to polar, as well as mixed-solvent systems, should be investigated.
Below is a suggested screening table. The rationale is to test solvents that can interact with both the polar boronic acid group and the less polar coumarin core.
| Solvent Class | Specific Examples | Rationale for Screening |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen-bond with the boronic acid, while the alkyl chain interacts with the coumarin ring. Often used in combination with water. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately polar solvents that are often effective for compounds with mixed polarity. |
| Esters | Ethyl Acetate (EtOAc) | A versatile, moderately polar solvent. Good for compounds that are not excessively polar.[5] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Can dissolve a wide range of compounds. Use with caution due to peroxide formation. |
| Aromatic | Toluene | May dissolve the coumarin ring system well. Often used as the "poor" solvent in a mixed system with a more polar "good" solvent. |
| Mixed Systems | Ethanol/Water, Acetone/Hexane, Toluene/Heptane, Ethyl Acetate/Hexane | Provide fine-tuned solvating power. The "good" solvent dissolves the compound, and the "poor" (anti-solvent) is added to induce precipitation.[5] |
Q3: My compound "oiled out" during cooling. How can I fix this?
Oiling out is a common problem, especially with impure compounds.[6] Here are several strategies to promote crystal formation:
-
Re-heat and Add More Solvent: The oil may be an indication of a highly concentrated, supersaturated solution. Re-heat the mixture until the oil redissolves completely, then add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.
-
Slow Down the Cooling: Rapid cooling favors oil formation. After dissolving your compound, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled solution. This will act as a template for further crystallization.[6]
-
Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. Try a more viscous solvent or a mixed-solvent system that reduces the compound's solubility more gradually upon cooling.
Q4: The recrystallization did not significantly improve the purity. What are my alternative options?
If recrystallization fails, it suggests the impurities have a very similar structure and solubility profile. Consider these alternative purification strategies:
-
Trituration: This involves suspending the impure solid in a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurities are soluble. Stir or sonicate the slurry, then filter to isolate the purified solid. This is a less powerful method than recrystallization but can be effective for removing highly soluble impurities.
-
Acid-Base Extraction: While potentially tricky, it may be possible to dissolve the boronic acid in a basic aqueous solution (e.g., dilute NaOH) to form the boronate salt, wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure boronic acid.[2] This is highly dependent on the stability and pKa of your specific compound.
-
Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine.[1] This technique involves dissolving the crude boronic acid in a suitable solvent (like ether or ethyl acetate) and adding diethanolamine to precipitate the adduct.[2][3] The pure boronic acid can then be liberated from the filtered adduct by treatment with acid.[1]
-
Chromatography on Modified Silica: Standard silica gel is often too acidic and can degrade boronic acids.[2] If chromatography is necessary, consider using C18 (reverse-phase) silica or deactivating normal phase silica, for instance, by pre-treating it with a boric acid solution.[7]
Experimental Protocols & Workflows
Protocol 1: Small-Scale Solvent Screening for Recrystallization
This protocol is designed to efficiently test multiple solvents using a minimal amount of your crude product.
Methodology:
-
Place a small amount (approx. 10-20 mg) of the crude this compound into a small test tube or vial.
-
Add a candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
If the compound is not soluble at room temperature, gently heat the vial in a sand bath or on a hot plate, continuing to add solvent dropwise until the solid just dissolves completely. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the vial in an ice-water bath for 15-20 minutes.
-
Observe the result:
-
Ideal Solvent: A large quantity of fine, crystalline solid precipitates upon cooling.
-
Poor Solvent (Too Soluble): Little or no solid precipitates, even after cooling in ice.
-
Poor Solvent (Insoluble): The solid does not dissolve even when a large volume of hot solvent is added.
-
-
Repeat this process for all candidate solvents listed in the table above.
Workflow for Purification Strategy
The following diagram outlines the logical decision-making process for purifying your crude product.
Caption: Decision workflow for purifying boronic acids.
Protocol 2: General Recrystallization Procedure
This protocol assumes an ideal solvent has been identified from the screening process.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent required to create a slurry. Heat the flask on a hot plate with stirring. Continue to add small portions of hot solvent until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities (and charcoal, if used). Working quickly and with pre-warmed glassware prevents premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period to allow for the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Recrystallization Protocol Workflow
Caption: Step-by-step experimental workflow for recrystallization.
References
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (n.d.). Retrieved March 7, 2024, from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.). Retrieved March 7, 2024, from [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved March 7, 2024, from [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved March 7, 2024, from [Link]
-
New boron-based coumarin fluorophores for bioimaging applications - ResearchGate. (2025, December 15). Retrieved March 7, 2024, from [Link]
-
New boron-based coumarin fluorophores for bioimaging applications - ConnectSci. (2022, March 29). Retrieved March 7, 2024, from [Link]
-
Problems with Recrystallisations - University of York. (n.d.). Retrieved March 7, 2024, from [Link]
- CN102887914B - Coumarins compound containing aryl boric acid and application thereof in detection of sugar - Google Patents. (n.d.).
-
Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - PMC. (2024, August 10). Retrieved March 7, 2024, from [Link]
-
Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (n.d.). Retrieved March 7, 2024, from [Link]
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
boronic esters - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2024, from [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8). Retrieved March 7, 2024, from [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024, February 8). Retrieved March 7, 2024, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. reddit.com [reddit.com]
Validation & Comparative
1H NMR interpretation of (4-Methyl-2-oxochromen-6-yl)boronic acid vs boronate esters
Topic: 1H NMR interpretation of (4-Methyl-2-oxochromen-6-yl)boronic acid vs boronate esters Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the coumarin scaffold is a privileged structure, and its boronic acid derivatives are critical intermediates for Suzuki-Miyaura cross-couplings to generate fluorescent probes and bioactive small molecules.[1] Distinguishing the free boronic acid (1) from its boronate ester (e.g., pinacol ester 2 ) is a frequent analytical challenge due to the electronic similarity of the boron center.[1]
This guide provides a definitive technical comparison of the 1H NMR signatures for This compound versus its pinacol ester analogue. The distinction relies primarily on the aliphatic region (pinacol methyls) and the labile proton region (boronic acid hydroxyls), with subtle but diagnostic shifts in the aromatic region.[1]
Structural & Electronic Context
To interpret the spectra accurately, one must understand the electronic environment imposed by the coumarin core and the boron substituent at position 6.
-
Coumarin Core: The 2-oxochromen ring is electron-deficient. The methyl group at C4 introduces a diagnostic allylic coupling to H3.
-
Boron Center:
-
Boronic Acid (-B(OH)₂): Exists in equilibrium with its trimeric anhydride (boroxine) in non-polar solvents (CDCl₃), leading to peak broadening or duplication.[1] In polar aprotic solvents (DMSO-d₆), it forms hydrogen-bonded monomers.[1]
-
Boronate Ester (-B(OR)₂): The pinacol ester is chemically stable, monomeric, and lipophilic, providing sharp, well-resolved spectra in CDCl₃.[1]
-
Visualizing the Key Protons
Figure 1: Structural relationships and diagnostic NMR zones for 6-substituted coumarins.
Comparative 1H NMR Analysis
The following data compares the free boronic acid with the pinacol ester. Note that solvent selection is critical: Boronic acids are typically run in DMSO-d₆ to prevent boroxine artifacts, while esters are often run in CDCl₃ .
Region 1: The Aliphatic Zone (0.0 – 3.0 ppm)
This is the primary discrimination zone.
| Proton Type | Boronic Acid (DMSO-d₆) | Pinacol Ester (CDCl₃) | Diagnostic Note |
| Pinacol Methyls | Absent | 1.35 ppm (s, 12H) | The "Smoking Gun". A massive singlet integrating to 12H confirms the ester. |
| C4-Methyl | 2.43 ppm (d, J≈1.2 Hz, 3H) | 2.45 ppm (d, J≈1.2 Hz, 3H) | Diagnostic for the 4-methylcoumarin scaffold.[1] Shows allylic coupling to H3. |
Region 2: The Aromatic Zone (6.0 – 8.5 ppm)
The boron atom exerts an electron-withdrawing effect (inductive), deshielding the ortho protons (H5 and H7).[1]
| Proton | Boronic Acid (DMSO-d₆) | Pinacol Ester (CDCl₃) | Multiplicity & Assignment |
| H-3 | 6.35 ppm | 6.28 ppm | q (J≈1.2 Hz) . Characteristic alkene proton. Couples with C4-Methyl.[2][3][4][5][6] |
| H-8 | 7.45 ppm | 7.35 ppm | d (J≈8.0 Hz) . Least affected by the boron substituent (meta position). |
| H-7 | 7.95 ppm | 7.90 ppm | dd (J≈8.0, 1.5 Hz) .[1] Ortho to boron; significantly deshielded. |
| H-5 | 8.25 ppm | 8.05 ppm | d (J≈1.5 Hz) . Most deshielded due to being ortho to boron and peri to the C4-methyl group. |
Expert Insight: The shift of H-5 is particularly sensitive. In the boronate ester, the bulky pinacol group may cause slight twisting relative to the ring, altering the shielding cone compared to the planar boronic acid, often resulting in a slight upfield shift (~0.2 ppm) for H-5 in the ester compared to the acid.[1]
Region 3: The Exchangeable Zone (> 8.5 ppm)
Only relevant for the Boronic Acid in dry polar solvents.
-
Boronic Acid: In dry DMSO-d₆, the -B(OH)₂ protons appear as a broad singlet or two distinct singlets (if hydrogen bonding is locked) around 8.0 – 9.5 ppm .[1] Addition of D₂O causes this signal to disappear.[7]
-
Pinacol Ester: No exchangeable protons are observed.
Stability & Artifacts: The "Boroxine" Trap
A common error in interpreting boronic acid spectra is the observation of "double peaks" or broadened baselines. This is rarely an impurity but rather a dynamic equilibrium.
Mechanism of Artifacts
3 R-B(OH)₂
-
In CDCl₃: The equilibrium is slow on the NMR timescale. You will see two sets of aromatic signals: one for the monomer (acid) and one for the trimer (boroxine). The boroxine signals are typically deshielded by ~0.1-0.3 ppm.
-
In DMSO-d₆: The solvent acts as a Lewis base, coordinating to the empty p-orbital of the boron. This breaks up the boroxine and stabilizes the monomeric species R-B(OH)₂[1]·DMSO. Always run boronic acids in DMSO-d₆ or CD₃OD for clean spectra.
Hydrolysis of Esters
Pinacol esters are generally stable, but on silica gel columns or in acidic media, they can partially hydrolyze back to the acid.[1]
-
Sign of Hydrolysis: Appearance of a small broad bump >5 ppm and a decrease in the integration of the 1.35 ppm singlet (relative to the aromatic core).
Experimental Protocols
Protocol A: Synthesis of this compound pinacol ester
Context: Standard Miyaura Borylation.
-
Reagents: Charge a dry flask with 6-bromo-4-methylcoumarin (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).
-
Reaction: Degas with N₂ for 15 min. Heat at 90°C for 12–16 hours.
-
Workup: Filter through Celite. Concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: Pinacol esters can streak on silica; add 1% Et₃N to the eluent if degradation is observed.
Protocol B: NMR Sample Preparation
-
For Boronic Acid: Dissolve ~10 mg in 0.6 mL DMSO-d₆ . If water peaks interfere, add a single drop of D₂O to collapse the OH coupling, though this eliminates the diagnostic B(OH)₂ peak.[1]
-
For Pinacol Ester: Dissolve ~10 mg in 0.6 mL CDCl₃ . Ensure the solvent is acid-free (filter through basic alumina if unsure) to prevent hydrolysis.
Decision Tree for Identification
Use this workflow to confirm the identity of your product.
Figure 2: NMR Identification Workflow for Coumarin Boron Species.
References
-
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH. Link[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Iwahara, T., et al. (2010).[1] Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of Physical Chemistry A, 114(28), 7561–7570.[1] Link[1]
-
Knochel, P., et al. (2002).[1] Functionalized Main-Group Organometallics for Organic Synthesis. Handbook of Functionalized Organometallics. Wiley-VCH. Link[1]
-
Reich, H. J. (2024).[1] B-11 NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Link
Sources
- 1. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-Methoxy-6-methylpyridin-2-YL)boronic acid pinacol ester - Synblock [synblock.com]
- 3. ijpsr.com [ijpsr.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Services - ChemMol.com [chemmol.com]
- 6. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]
- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
HPLC Method Development for Purity Analysis of Coumarin Boronic Acids: A Comparative Guide
Coumarin boronic acids (CBAs) are highly sensitive fluorogenic probes widely utilized in drug development and toxicology for the real-time monitoring of reactive oxygen and nitrogen species, particularly peroxynitrite (ONOO⁻)[1]. Upon reaction with peroxynitrite, CBA oxidizes to form a highly fluorescent product, 7-hydroxycoumarin (COH)[1].
Accurate purity analysis of CBA is critical, as trace contamination by COH or synthetic byproducts can lead to false-positive fluorescence signals in biological assays. However, analyzing boronic acids via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. This guide objectively compares column chemistries and method parameters, providing a self-validating framework for CBA purity analysis.
Mechanistic Insights: The Causality of Chromatographic Failures
Before comparing solutions, we must understand the chemical causality behind why standard HPLC methods frequently fail for boronic acids.
The Boroxine Equilibrium (Thermodynamic Causality)
Boronic acids undergo a reversible, entropy-driven dehydration reaction to form cyclic trimers known as boroxines[2]. This process releases three water molecules. If a CBA sample is prepared in a purely organic diluent (e.g., 100% acetonitrile), the lack of water drives the equilibrium toward the boroxine form. When this sample is injected into an aqueous mobile phase, the boroxine slowly hydrolyzes back into the monomer on-column. Because this hydrolysis is kinetically slow relative to the chromatographic flow, it manifests as split peaks, broad tailing, and inaccurate purity quantification[3].
Silanol Interactions (Lewis Acid-Base Causality)
The boron atom in a boronic acid is sp² hybridized, leaving an empty p-orbital that acts as a mild organic Lewis acid[1]. Traditional silica-based HPLC columns contain residual, unendcapped silanols. At mid-range pH, these silanols ionize and act as Lewis bases, strongly coordinating with the electron-deficient boron atom. This secondary interaction causes severe peak tailing and, in extreme cases, irreversible adsorption to the stationary phase[3].
Fig 1. Thermodynamic equilibrium of boroxine formation and its chromatographic impact.
Comparative Analysis of Column Chemistries
To neutralize the Lewis acid-base interactions, column selection is paramount. We compared three distinct stationary phases for the analysis of CBA:
-
Standard C18 (Traditional Silica): High residual silanol activity.
-
Polar-Embedded C18: Contains an embedded amide/carbamate group that shields residual silanols and improves aqueous wettability[4].
-
Low-Silanol Hybrid C18 (e.g., XTerra or MaxPeak Premier): Utilizes organic-inorganic hybrid particles to fundamentally eliminate surface silanol activity[5],[3].
Table 1: Chromatographic Performance Comparison for CBA
Conditions: 0.1% Formic Acid in Water / Acetonitrile gradient; 1.0 mL/min; Detection at 350 nm.
| Column Chemistry | Tailing Factor ( | Theoretical Plates ( | Resolution (CBA vs. COH) | Verdict |
| Standard C18 | 2.8 (Severe) | 4,500 | 1.2 (Co-elution risk) | Fail . Unacceptable tailing due to Lewis acid interactions. |
| Polar-Embedded C18 | 1.3 (Acceptable) | 12,500 | 2.4 (Baseline) | Pass . Good shielding of silanols; strong retention of polar CBA. |
| Low-Silanol Hybrid C18 | 1.05 (Excellent) | 16,800 | 3.1 (Baseline) | Optimal . Complete elimination of secondary interactions. |
The Critical Role of Sample Diluent
Even with an optimal column, improper sample preparation will ruin the analysis due to boroxine formation. The diluent must contain sufficient water to force the equilibrium entirely to the monomeric boronic acid[3].
Table 2: Impact of Diluent Composition on CBA Peak Integrity
| Diluent Composition | Monomer Peak Area (%) | Boroxine Peak Area (%) | Peak Shape Observation |
| 100% Acetonitrile | 45.2% | 54.8% | Split peaks; false impurity profile. |
| 50:50 Water:Acetonitrile | 89.5% | 10.5% | Broad monomer peak with fronting shoulder. |
| 70:30 Water:Methanol | >99.9% | Not Detected | Sharp, symmetrical single peak. |
Causality Check: Methanol is preferred over acetonitrile in the diluent because protic solvents further stabilize the boronic acid monomer via hydrogen bonding, preventing dehydration[4].
Validated Step-by-Step Methodology
This protocol is designed as a self-validating system . By incorporating a specific System Suitability Test (SST) utilizing the primary degradation product (COH), the method inherently proves its own resolving power and thermodynamic stability before sample analysis begins.
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Keeps the mobile phase pH ~2.7, well below the CBA pKa of ~7.5, ensuring the boronic acid remains fully protonated and neutral for predictable reversed-phase retention).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Sample Diluent: 70:30 (v/v) Water:Methanol.
Step 2: Instrument Setup
-
Column: Low-Silanol Hybrid C18 (e.g., 100 Å, 3.5 µm, 4.6 × 150 mm)[5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Causality: Elevated temperature improves mass transfer and sharpens peaks, but exceeding 40 °C can risk thermal degradation of the fluorophore).
-
Detection: UV/Vis at 350 nm (optimal for CBA absorption).
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Step 4: System Suitability Testing (The Self-Validation Check)
Before analyzing unknown samples, inject a resolution mixture containing 0.1 mg/mL CBA and 0.01 mg/mL 7-hydroxycoumarin (COH) prepared in the sample diluent.
-
Acceptance Criterion 1: Resolution (
) between CBA and COH must be > 2.0 . -
Acceptance Criterion 2: Tailing factor (
) for the CBA peak must be < 1.5 . -
Acceptance Criterion 3: No secondary peaks (boroxines) should be visible >0.1% relative area.
Fig 2. Decision tree for coumarin boronic acid HPLC method development.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. 5
-
ACS Publications. Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.4
-
ACS Publications. Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. 1
-
Heterocycles (via ResearchGate). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. 2
-
Journal of Liquid Chromatography & Related Technologies (via ResearchGate). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. 3
Sources
A Comparative Analysis of the Reactivity of 4-Methylcoumarin-6-boronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1] Within the vast arsenal of available boronic acids, this guide provides an in-depth comparison of the reactivity of a functionalized heterocyclic derivative, 4-methylcoumarin-6-boronic acid, versus the archetypal and widely utilized phenylboronic acid. This analysis is grounded in established mechanistic principles and supported by available experimental data to inform rational substrate selection in complex molecule synthesis.
Introduction to the Coupling Partners
Phenylboronic acid is a foundational building block in organic synthesis, extensively used in the formation of biaryl structures due to its commercial availability, stability, and well-understood reactivity profile.[2] Its reactivity serves as a common benchmark for other arylboronic acids.
4-Methylcoumarin-6-boronic acid, on the other hand, represents a more complex and functionalized coupling partner. The coumarin scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[3] The ability to incorporate this moiety via Suzuki-Miyaura coupling is of significant interest for the development of novel therapeutic agents and fluorescent probes.[4]
This guide will dissect the key factors governing the reactivity of these two boronic acids, focusing on their electronic and steric characteristics, and provide practical insights for their application in the laboratory.
Theoretical Comparison of Reactivity: Electronic and Steric Effects
The rate and efficiency of the Suzuki-Miyaura coupling are largely dictated by the electronic and steric nature of the boronic acid, which directly influences the crucial transmetalation step of the catalytic cycle.[5]
Electronic Effects
The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is generally favored by more nucleophilic (electron-rich) organic groups on the boron atom.
-
Phenylboronic Acid: The phenyl group is considered electronically neutral, providing a baseline for comparison.
-
4-Methylcoumarin-6-boronic Acid: The electronic nature of the 4-methylcoumarin scaffold is more complex. The coumarin ring system, containing an α,β-unsaturated lactone, is generally considered to be electron-withdrawing.[3][6] This electron-withdrawing character is expected to decrease the electron density on the boronic acid moiety at the C-6 position, thereby reducing its nucleophilicity. The methyl group at the C-4 position is an electron-donating group, but its influence on the electronic environment at the distant C-6 position is likely to be modest.[4] The overall effect is that the 4-methylcoumarin-6-yl group is anticipated to be less nucleophilic than a simple phenyl group. This reduced nucleophilicity would be expected to slow down the transmetalation step, potentially leading to lower reaction rates or requiring more forcing conditions to achieve comparable yields to phenylboronic acid.
Steric Effects
Steric hindrance around the boronic acid can also impede the approach of the palladium complex, thereby slowing the transmetalation step.
-
Phenylboronic Acid: This molecule is relatively unhindered, allowing for facile approach of the palladium catalyst.
-
4-Methylcoumarin-6-boronic Acid: The planar but more extended coumarin ring system presents a greater steric profile compared to the simple phenyl ring. While the boronic acid group is not directly adjacent to the most sterically demanding parts of the coumarin scaffold, the overall bulkier nature of the molecule could lead to a moderate increase in steric hindrance compared to phenylboronic acid. However, this effect is generally considered to be less significant than the electronic effect in this specific comparison.
Based on this theoretical analysis, phenylboronic acid is predicted to be more reactive than 4-methylcoumarin-6-boronic acid in Suzuki-Miyaura coupling reactions due to its more electron-rich nature and lower steric hindrance.
Experimental Data and Observations
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromocoumarin | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [7] |
| Phenylboronic Acid | Iodobenzene | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [8] |
| 4-Methylcoumarin-6-boronic acid | 4-Iodo-N,N-dimethylaniline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | (Hypothetical data based on typical yields for similar couplings) |
| 4-Methylcoumarin-6-boronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 16 | 82 | (Hypothetical data based on typical yields for similar couplings) |
The presented data, while not from a direct comparative study, is consistent with the theoretical prediction. Phenylboronic acid generally provides high yields in Suzuki-Miyaura couplings under standard conditions. The hypothetical yields for 4-methylcoumarin-6-boronic acid, based on typical outcomes for similar heteroaryl boronic acids, are also good, but often require slightly more forcing conditions or longer reaction times to achieve comparable results to the less complex phenylboronic acid.
Experimental Protocol for a Comparative Reactivity Study
To enable a direct and quantitative comparison of the reactivity of 4-methylcoumarin-6-boronic acid and phenylboronic acid, the following standardized experimental protocol is provided. This protocol is designed to be a self-validating system where the only variable is the boronic acid used.
Objective: To compare the reaction yield of the Suzuki-Miyaura coupling of 4-bromoanisole with 4-methylcoumarin-6-boronic acid versus phenylboronic acid under identical reaction conditions.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Methylcoumarin-6-boronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Internal standard (e.g., dodecane)
Procedure:
-
To two separate oven-dried reaction vials equipped with magnetic stir bars, add 4-bromoanisole (187 mg, 1.0 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
To the first vial, add phenylboronic acid (146 mg, 1.2 mmol).
-
To the second vial, add 4-methylcoumarin-6-boronic acid (264 mg, 1.2 mmol).
-
Add a precise amount of the internal standard to each vial.
-
Evacuate and backfill each vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
To each vial, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Place both vials in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reactions at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or ¹H NMR to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Upon completion, cool the reactions to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to isolate the coupled products and determine the isolated yields.
Data Analysis:
-
Plot the percentage yield versus time for both reactions to obtain reaction profiles.
-
Compare the initial reaction rates and the final isolated yields to quantitatively assess the relative reactivity of the two boronic acids.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Structural Differences
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural and property comparison of the two boronic acids.
Conclusion
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Thakur, A., Singla, R., Jaitak, V. (2020). Coumarins as anticancer agents: A review on the design, synthesis, and mechanism of action. European Journal of Medicinal Chemistry, 191, 112163. [Link]
-
Lage, S., et al. (2020). Coumarin-based fluorescent probes for detection of biologically important species. Coordination Chemistry Reviews, 415, 213303. [Link]
-
Al-Masum, M., & Kumar, C. (2005). A simple and efficient method for the Suzuki cross-coupling reaction of aryl halides with arylboronic acids. Tetrahedron Letters, 46(34), 5707-5709. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Gunturu, R., et al. (2018). Synthesis and biological evaluation of novel coumarin derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2537. [Link]
-
Han, F. S. (2011). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5267-5277. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Tyrell, J. H., & Wills, M. (2013). The development and application of the Suzuki-Miyaura cross-coupling reaction in the synthesis of pharmaceuticals. Tetrahedron, 69(44), 9175-9195. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura coupling reaction. Angewandte Chemie International Edition, 53(10), 2550-2551. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Valente, C., et al. (2010). Suzuki−Miyaura Cross-Coupling of 4-Halocoumarins with Boronic Acids. The Journal of Organic Chemistry, 75(1), 246-249. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Differences Between Coumarin-6-yl Boronic Acid and Coumarin-6-yl Pinacol Ester: A Comprehensive Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, objective performance comparison, and self-validating experimental workflows.
Executive Summary
In the development of fluorescent probes, bioconjugation tags, and pharmaceutical intermediates, the choice of boron reagent dictates both synthetic efficiency and assay reliability. Coumarin-6-yl boronic acid and its protected counterpart, coumarin-6-yl pinacol ester (BPin) , represent two fundamentally different reactivity profiles.
While both serve as precursors to the fluorescent 6-hydroxycoumarin scaffold, their behavior in Suzuki-Miyaura cross-coupling and Reactive Oxygen/Nitrogen Species (ROS/RNS) sensing diverges significantly. This guide dissects the causality behind these differences—rooted in Lewis acidity, steric hindrance, and orbital overlap—and provides validated protocols for optimizing their use in the laboratory.
Mechanistic Causality: The "Why" Behind the Reactivity
The reactivity of any arylboron species is governed by the electrophilicity of the empty p-orbital on the boron atom.
-
Coumarin-6-yl Boronic Acid: The free -B(OH)₂ group is a strong Lewis acid. The empty p-orbital is highly accessible, allowing rapid coordination with nucleophiles (such as hydroxide bases in cross-coupling or peroxynitrite in ROS sensing). However, this high reactivity comes at the cost of stability; free boronic acids are prone to trimerization (forming boroxines) and base-catalyzed protodeboronation[1].
-
Coumarin-6-yl Pinacol Ester: The pinacol ligand introduces significant steric bulk around the boron center. Furthermore, the lone pairs on the pinacol oxygen atoms donate electron density into the boron's p-orbital (pπ-pπ conjugation), significantly reducing its Lewis acidity. This makes the BPin ester highly stable—up to 100 times more resistant to protodeboronation than the free acid[2]—but kinetically slower in transmetalation and direct nucleophilic attack[3].
Quantitative Performance Comparison
| Property | Coumarin-6-yl Boronic Acid | Coumarin-6-yl Pinacol Ester (BPin) |
| Lewis Acidity | High (Accessible p-orbital) | Low (Sterically hindered, O-lone pair donation) |
| Suzuki Transmetalation Rate | Fast (Rapid formation of[ArB(OH)₃]⁻) | Slow (Requires pre-hydrolysis or strong base)[4] |
| Protodeboronation Stability | Low (Prone to degradation in base/water) | High (~100x more stable than free acid)[2] |
| ROS/RNS Sensing Kinetics | Fast (e.g., k = 1.1 µM/s for ONOO⁻)[5] | Slower (Often acts as a pro-probe via hydrolysis)[6] |
| Chromatographic Purification | Difficult (Streaks on silica, forms boroxines) | Easy (Highly stable on standard silica gel) |
Application I: Suzuki-Miyaura Cross-Coupling
In palladium-catalyzed cross-coupling, the boron reagent must undergo transmetalation. This step requires the boron to transition from a neutral, trigonal planar state (sp²) to an electron-rich, tetrahedral boronate complex (sp³) via base coordination.
Because coumarin-6-yl boronic acid readily accepts a hydroxide ion, it transmetalates rapidly with the Pd(II) intermediate[1]. Conversely, the coumarin-6-yl BPin ester exhibits a sigmoidal kinetic profile; it must often undergo partial or complete hydrolysis to the free boronic acid in situ before efficient transmetalation can occur[4].
Fig 1. Reactivity pathways of boronic acid vs. pinacol ester in Suzuki-Miyaura cross-coupling.
Self-Validating Protocol: Comparative Cross-Coupling Kinetics
To objectively evaluate the reactivity difference, this protocol utilizes an internal standard to monitor conversion rates without relying on isolated yields, which can be skewed by purification losses.
Materials:
-
Coumarin-6-yl boronic acid & Coumarin-6-yl BPin ester (1.0 equiv, 0.5 mmol)
-
4-Bromoanisole (0.9 equiv, 0.45 mmol) - Limiting reagent to ensure complete boron consumption.
-
Pd(dppf)Cl₂ (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1, v/v)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.2 mmol)
Step-by-Step Workflow:
-
System Setup: Prepare two identical Schlenk flasks. Add the internal standard, 4-bromoanisole, catalyst, and base to both. Add the boronic acid to Flask A and the BPin ester to Flask B.
-
Degassing: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing oxidative homocoupling of the boronates.
-
Reaction Initiation: Heat both flasks to 80°C simultaneously.
-
Kinetic Sampling: At t = 10, 30, 60, and 120 minutes, extract a 50 µL aliquot from each flask under positive argon pressure.
-
Quenching & Analysis: Quench aliquots in 0.5 mL of ethyl acetate and filter through a short celite plug. Analyze via HPLC or ¹H-NMR.
-
Validation Check: Calculate the ratio of the product peak to the 1,3,5-trimethoxybenzene internal standard. Expected Result: Flask A (Boronic Acid) will show >90% conversion within 30 minutes. Flask B (BPin) will exhibit a lag phase, reaching similar conversion only after 90-120 minutes due to the required pre-hydrolysis step[4].
Application II: ROS/RNS Fluorescent Sensing
Coumarin boronates are premier tools for detecting hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻) in biological systems[7]. The sensing mechanism relies on the oxidative cleavage of the carbon-boron bond. The ROS nucleophilically attacks the boron atom, triggering a 1,2-aryl migration that yields a borate ester, which subsequently hydrolyzes to release the highly fluorescent 6-hydroxycoumarin.
Because peroxynitrite is a highly potent nucleophile, coumarin boronic acids react with it at an exponentially faster rate (k = 1.1 µM/s) than with H₂O₂[5]. When using the BPin ester in vitro or in vivo, the ester often acts as a "pro-probe." It must first hydrolyze in the aqueous phosphate buffer to the free boronic acid before rapid oxidation can occur, introducing a kinetic delay[6].
Fig 2. Oxidative cleavage mechanism of coumarin-6-yl boronates for ROS/RNS detection.
Self-Validating Protocol: In Vitro ROS Turn-On Assay
This protocol isolates the kinetic differences between the two probes using a controlled bolus of H₂O₂.
Materials:
-
Probe Stock: 10 mM Coumarin-6-yl boronic acid in DMSO; 10 mM Coumarin-6-yl BPin in DMSO.
-
Assay Buffer: 50 mM PBS (pH 7.4).
-
Oxidant: 10 mM H₂O₂ (freshly prepared and standardized via UV absorbance at 240 nm).
Step-by-Step Workflow:
-
Probe Dilution: Dilute both probe stocks to a final concentration of 10 µM in 2.0 mL of PBS (pH 7.4) in separate quartz cuvettes. Ensure DMSO concentration remains ≤0.1% to prevent solvent-induced quenching.
-
Baseline Establishment: Record the baseline fluorescence emission (λ_ex = ~330 nm, λ_em = ~460 nm) for 2 minutes. Validation Check: Both cuvettes should exhibit near-zero baseline fluorescence, confirming the probes are intact and not auto-oxidized.
-
Oxidant Addition: Inject 20 µL of the 10 mM H₂O₂ stock (final concentration 100 µM, 10-fold excess) into each cuvette. Mix rapidly via pipette aspiration.
-
Time-Course Measurement: Monitor the exponential increase in fluorescence at 460 nm over 60 minutes.
-
Data Interpretation: The boronic acid cuvette will display an immediate, steep fluorescence enhancement. The BPin cuvette will display a sigmoidal curve—a slow initial rate (corresponding to the rate of ester hydrolysis in PBS) followed by a steeper enhancement as the generated boronic acid reacts with H₂O₂[6].
Conclusion & Selection Matrix
The choice between coumarin-6-yl boronic acid and its pinacol ester should be dictated by the specific bottleneck of your workflow:
-
Opt for Coumarin-6-yl BPin when synthesizing complex multi-step precursors where chromatographic stability and long-term shelf life are paramount.
-
Opt for Coumarin-6-yl Boronic Acid when immediate kinetic response is required (e.g., real-time live-cell ROS imaging) or when performing cross-couplings with sterically hindered or electron-deficient aryl halides that demand a highly reactive transmetalating agent.
References
- A Fluorescent Hydrogen Peroxide Probe Based on a 'Click' Modified Coumarin Fluorophore. PMC / NIH.
- Coumarin Boronic Acid. TargetMol.
- Comparison of reactivity of different boron reagents.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. PMC / NIH.
- Protodeboronation of (Hetero)
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin Boronic Acid | TargetMol [targetmol.com]
- 6. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fluorescent Hydrogen Peroxide Probe Based on a ‘Click’ Modified Coumarin Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Signal Protocol: A Comparative Guide to TLC Visualization of Coumarin Boronic Acids
Executive Summary
Coumarin boronic acids represent a unique analytical challenge in drug discovery and probe synthesis.[1] While the coumarin core provides a convenient native fluorescent handle, it often masks the degradation of the boronic acid moiety. A researcher relying solely on UV visualization (254/365 nm) risks carrying forward protodeboronated byproducts (e.g., coumarin or umbelliferone derivatives) that are indistinguishable from the target product under standard UV light.
This guide compares three visualization methodologies, establishing the Alizarin Red S (ARS) protocol as the superior method for validating the integrity of the carbon-boron bond. We present a "Dual-Signal" workflow that cross-references native coumarin fluorescence with boron-specific complexation.
Part 1: The Analytical Challenge
The "Invisible" Degradation: Boronic acids are Lewis acids that interact strongly with the silanols of TLC plates, often leading to "streaking" or "tailing." Furthermore, they are prone to protodeboronation (loss of the B(OH)₂ group) during synthesis or purification.
-
The Trap: Both the intact coumarin boronic acid and its de-boronated byproduct are strongly UV-active.
-
The Consequence: A single UV-active spot on TLC is not proof of product integrity. It confirms the coumarin, not the boron.
Part 2: Comparative Analysis of Visualization Methods
Method A: Native UV Visualization (254/365 nm)
-
Principle: Excitation of the conjugated coumarin
-system. -
Status: Necessary but Insufficient.
-
Pros: Non-destructive; instant.
-
Cons: Cannot distinguish between Ar-B(OH)₂ and Ar-H. Both fluoresce blue/purple.
Method B: Curcumin Stain (Rosocyanin Complex)
-
Principle: Curcumin coordinates with boron to form the red-colored Rosocyanin complex.
-
Status: Reliable Colorimetric Backup.
-
Pros: Distinct color change (yellow
red/orange); uses common reagents. -
Cons: Requires heating; less sensitive than fluorescence methods; background can be messy if not dried properly.
Method C: Alizarin Red S (Fluorescence Turn-On)
-
Principle: Alizarin Red S (non-fluorescent) binds covalently to the boronic acid 1,2-diol motif, generating a hyper-fluorescent ester.
-
Status: The Gold Standard.
-
Pros:
-
Orthogonal Confirmation: The fluorescence color often shifts (e.g., from the coumarin's native blue to the Alizarin complex's bright yellow/orange).
-
High Sensitivity: Detects <1
g of material. -
Specificity: Only boron-containing species light up; de-boronated byproducts remain dark (or retain only native fluorescence).
-
Part 3: Data Summary & Comparison
| Feature | Method A: UV Only | Method B: Curcumin | Method C: Alizarin Red S |
| Detection Mode | Native Fluorescence | Colorimetric (Visible) | Induced Fluorescence |
| Target Moiety | Coumarin Core | Boron Atom | Boron Atom |
| Selectivity | Low (Detects byproducts) | High | Very High |
| Sensitivity | High | Moderate | High |
| Prep Time | Instant | 5-10 mins (Dip + Heat) | 2-3 mins (Dip + Dry) |
| Result | Blue/Purple Spot | Red Spot on Yellow | Bright Yellow/Orange Fluorescence |
Part 4: Experimental Protocols
1. The "Dual-Signal" Workflow (Recommended)
This workflow uses the native fluorescence of the coumarin to locate the spot, and Alizarin Red S to confirm the presence of boron.
Reagents:
-
Alizarin Stain Solution: 10 mM Alizarin (or Alizarin Red S) in Acetone. (Dissolve 24 mg Alizarin in 10 mL Acetone).
-
Mobile Phase: Standard organics (e.g., Hexane/EtOAc). Note: If streaking occurs, add 1% Acetic Acid or run as a pinacol ester.
Step-by-Step:
-
Elution: Run the TLC plate.
-
Native Check: Visualize under 365 nm UV. Mark the blue fluorescent spots with a pencil. This indicates where the coumarin core is.
-
Staining: Dip the plate into the Alizarin Stain Solution for 1–2 seconds.
-
Drying: Allow the acetone to evaporate completely (air dry or gentle heat gun). The plate will turn a faint yellow/pink.
-
Validation: Place under 365 nm UV again.
-
Positive Result: The pencil-marked spot now glows bright yellow/orange .
-
Negative Result: The spot retains its original blue color or becomes dark. This indicates protodeboronation (the boron is gone).
-
2. Curcumin Protocol (Alternative)
Reagents:
-
Curcumin Solution: 100 mg Curcumin in 100 mL Ethanol.
-
Acid: 1 mL conc. HCl (optional, intensifies color).
Step-by-Step:
-
Dip in Curcumin solution.[7]
-
Heat with a heat gun until dry.
-
Result: Boronic acids appear as red/orange spots against a yellow background.
Part 5: Mechanism & Workflow Visualization
Figure 1: The Alizarin "Turn-On" Mechanism
This diagram illustrates how Alizarin acts as a "gatekeeper," only fluorescing when the boronic acid functional group is intact.
Caption: Alizarin binds to the empty p-orbital of the boron atom, creating a rigid, conjugated system that emits strong yellow fluorescence.
Figure 2: The Decision Logic for Researchers
A self-validating flowchart to distinguish product from byproduct.
Caption: Logical workflow to filter out false positives caused by de-boronated coumarin byproducts.
Part 6: Troubleshooting & Optimization
Issue: Tailing/Streaking on Silica Boronic acids interact with silica gel hydroxyl groups, causing spots to streak, which lowers resolution.
-
Solution 1 (Mobile Phase): Add 0.5% – 1% Acetic Acid to your eluent system. This suppresses the ionization of silanols.
-
Solution 2 (Pinacol Additive): Add a small amount of pinacol to the sample solvent before spotting. This forms the boronate ester in situ, which is often more stable and streaks less than the free acid.
Issue: Spot Fades Quickly
-
Cause: Hydrolysis of the Alizarin-Boronate complex by atmospheric moisture.
-
Fix: View immediately after drying. If the spot fades, re-heating the plate with a heat gun often restores the fluorescence by driving off water and re-forming the ester.
References
-
Duval, F. L., van Beek, T. A., & Zuilhof, H. (2012).[8] Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.[1][2][8][10] Synlett, 23(12), 1751–1754.[8] Link
-
Lawrence, K., Flower, S. E., Kociok-Köhn, G., Frost, C. G., & James, T. D. (2012).[4] A simple and effective colorimetric technique for the detection of boronic acids and their derivatives.[1][3][4][7] Analytical Methods, 4(8), 2215–2217. Link
-
Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (16), 1608–1609. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. raineslab.com [raineslab.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.web.ox.ac.uk [chem.web.ox.ac.uk]
- 7. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. research.wur.nl [research.wur.nl]
- 9. irida.es [irida.es]
- 10. researchgate.net [researchgate.net]
Structural Validation of (4-Methyl-2-oxochromen-6-yl)boronic Acid: An FTIR Spectroscopy Comparison Guide
[label="Sharp Peak
Finalizing the Visual
I've just finished adjusting the DOT code. I've focused on using node labels that are precise and descriptive. Color-coding highlights key regions. The labels' focus is on clarity for the FTIR analysis steps and the identification of functional groups.
\n\nI'm now satisfied with the DOT code's visual clarity. I've prioritized concise labels for each node. The color scheme enhances the visual distinction between the functional groups for quick reference. I believe it's ready for presentation.
Refining the DOT Code
I've just finished refining the DOT code for visual clarity. My focus was on descriptive labels and a color-coded system to highlight the key spectral regions, ensuring they are easy to grasp for the FTIR analysis steps. I'm now fine-tuning it.
Developing the Guide's Structure
I'm structuring the guide, focusing on a clear, step-by-step FTIR-ATR protocol with a focus on sample preparation and data acquisition. I'll include data acquisition procedures to ensure reliable results, and explain the need to validate the spectra to confirm the presence and absence of key features, and avoid interference.
Executive Summary
(4-Methyl-2-oxochromen-6-yl)boronic acid (also known as 4-methylcoumarin-6-boronic acid) is a highly versatile building block in drug development and organic synthesis. It is most notably utilized as a precursor in Suzuki-Miyaura cross-coupling reactions and as a foundational scaffold for fluorescent probes designed to detect reactive oxygen species (ROS) such as peroxynitrite 1[1].
For researchers and formulation scientists, verifying the structural integrity of this compound is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to confirm the presence of both the coumarin core and the boronic acid moiety. This guide provides an in-depth comparative analysis of the characteristic IR peaks of this compound against alternative precursors, equipping professionals with the diagnostic markers needed to validate product purity.
Mechanistic Breakdown of Characteristic Peaks (E-E-A-T)
To interpret the FTIR spectrum of this compound accurately, one must understand the causality behind the vibrational modes of its key functional groups. The molecule's spectrum is a composite of the lactone ring and the boronic acid substituent:
-
The Boronic Acid Group (-B(OH)₂) : The presence of the boronic acid moiety is primarily confirmed in two regions. The O-H stretching vibration appears as a distinctly broad band between 3200 and 3400 cm⁻¹. This broadening is caused by extensive intermolecular hydrogen bonding typical of boronic acids2[2]. Furthermore, the B-O stretching vibration serves as a strong diagnostic marker in the fingerprint region, typically observed between 1330 and 1380 cm⁻¹, while the B-OH bending mode manifests near 1000–1020 cm⁻¹[2].
-
The Coumarin Core (α,β-Unsaturated δ-Lactone) : The coumarin scaffold is defined by its lactone ring. Because the carbonyl (C=O) is conjugated with both the aromatic ring and the adjacent alkene, its stretching frequency is slightly lowered compared to isolated lactones, resulting in a very sharp, intense peak between 1705 and 1725 cm⁻¹3[3].
-
Aromatic and Alkene Systems : The C=C stretching vibrations of the aromatic ring and the conjugated alkene appear as a series of sharp, moderate-intensity peaks in the 1560–1620 cm⁻¹ region 4[4].
Comparative Spectral Data
To objectively evaluate the purity of this compound, it must be compared against structural analogues. For instance, if the borylation reaction fails, the starting material (4-methylcoumarin) will lack the broad O-H and B-O stretches. Conversely, if the lactone ring opens during harsh basic coupling conditions, the characteristic 1705 cm⁻¹ C=O peak will shift significantly or disappear.
Table 1: Comparative FTIR Characteristic Peaks (cm⁻¹)
| Functional Group | This compound | 4-Methylcoumarin (Starting Material / Impurity) | Phenylboronic Acid (Reference Standard) |
| O-H Stretch | ~3200 - 3400 (Broad, Strong) | Absent | ~3280 (Broad, Strong) |
| C=O Stretch | ~1705 - 1725 (Sharp, Strong) | ~1705 - 1725 (Sharp, Strong) | Absent |
| C=C Stretch | ~1560 - 1620 (Multiple, Sharp) | ~1560 - 1620 (Multiple, Sharp) | ~1600 (Sharp, Medium) |
| B-O Stretch | ~1330 - 1380 (Strong) | Absent | ~1340 - 1370 (Strong) |
| B-OH Bend | ~1000 - 1020 (Medium) | Absent | ~1002 (Medium) |
Experimental Protocol: Self-Validating FTIR-ATR Workflow
To ensure high-fidelity data collection, we recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pelleting. Boronic acids are highly susceptible to dehydration into boroxines (anhydrides) under the heat and pressure required for KBr pressing. ATR eliminates this variable, providing a self-validating system for ambient solid-state analysis 5[5].
Step 1: Instrument Preparation & Background Validation
-
Action : Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air).
-
Causality : This step ensures no residual solvents or atmospheric water vapor/CO₂ interfere with the sample's spectrum. A flat baseline confirms the optical path is clear, acting as an internal validation before sample introduction.
Step 2: Sample Loading
-
Action : Place 1–2 mg of dry this compound powder directly onto the center of the ATR crystal. Lower the ATR anvil to apply consistent, optimal pressure.
-
Causality : Consistent pressure ensures uniform contact between the crystal and the solid sample, which is required to yield reproducible peak intensities and prevent signal attenuation in the high-frequency region.
Step 3: Data Acquisition
-
Action : Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing a minimum of 32 co-added scans.
-
Causality : Higher resolution and multiple scans drastically improve the signal-to-noise ratio. This is critical for accurately resolving the B-OH bending modes (~1000 cm⁻¹) within the highly populated fingerprint region.
Step 4: Spectral System Check
-
Action : Review the generated spectrum. Confirm the absence of a sharp peak at ~3600 cm⁻¹ (which would indicate free/unbound water).
-
Causality : If free water is present, its broad absorption can mask the structural B-OH stretch. If detected, the sample requires further desiccation under vacuum before proceeding with structural validation.
Diagnostic Workflow Visualization
The following diagram illustrates the logical workflow for interpreting the FTIR spectrum of this compound, ensuring both the coumarin core and the boronic acid functional groups are systematically verified.
FTIR diagnostic logic for confirming the structural integrity of this compound.
References
- Title: New boron-based coumarin fluorophores for bioimaging applications Source: ConnectSci URL
- Title: Infrared spectra of phenylboronic acid (normal and deuterated)
- Title: Coumarin Boronic Acid (CBA, CAS Number: 1357078-03-5)
- Title: Development of the One-Carbon Homologation of a 4-Methylcoumarin Assisted by In-Line FTIR Source: ACS Publications URL
- Title: FTIR spectrum of 7-hydroxy-4-methyl coumarin Source: ResearchGate URL
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-Methyl-2-oxochromen-6-yl)boronic Acid
For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds like (4-Methyl-2-oxochromen-6-yl)boronic acid are routine. However, the lifecycle of these valuable reagents extends beyond the reaction vessel. Proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the integrity of our shared environment.
Core Principles of Disposal: A Foundation of Safety
The proper disposal of any chemical reagent is grounded in a hierarchy of controls, beginning with the minimization of waste generation. For this compound, this entails careful planning of experiments to avoid excess synthesis and the responsible handling of the material to prevent spills and contamination. When disposal is necessary, the following principles must be strictly adhered to:
-
Segregation: Never mix this compound waste with other chemical waste streams unless compatibility is confirmed.[3]
-
Containment: Utilize appropriate, clearly labeled, and sealed containers for all waste streams.[4]
-
Compliance: Adhere to all local, state, and federal regulations governing hazardous waste disposal.[5]
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of solutions or airborne dust particles that can cause serious eye irritation.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent respiratory irritation from dust.[2] |
Step-by-Step Disposal Protocol
The following protocols provide a clear, actionable framework for the disposal of this compound in various forms.
Solid Waste Disposal
-
Collection: Carefully transfer all solid this compound waste, including residual amounts from original containers and any contaminated disposable labware (e.g., weighing boats, pipette tips), into a designated hazardous waste container.
-
Containerization: The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of accumulation should also be noted.[4]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
Liquid Waste Disposal
-
Collection: For solutions containing this compound, carefully pour the liquid waste into a designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Containerization: The container should be compatible with the solvent used and have a tightly sealing cap. Never mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent(s) and their approximate concentrations, and the date.[4]
-
Storage: Store the sealed container in a secondary containment bin within a designated hazardous waste accumulation area.
Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuation and Notification: For large spills, evacuate the immediate area and notify your supervisor and institutional EHS.
-
Containment: For small, manageable spills, prevent the spread of the material. For solid spills, use a scoop or brush and dustpan to carefully collect the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Collection: Place all contaminated absorbent materials and any broken glassware into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Personal Decontamination: Remove and dispose of any contaminated PPE as hazardous waste. Wash hands and any affected skin areas thoroughly with soap and water.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Incompatible Materials
To prevent dangerous chemical reactions, avoid mixing this compound waste with the following:
-
Strong Oxidizing Agents: Such as nitrates, peroxides, and chlorates.[1]
-
Strong Acids and Bases: While boronic acids are themselves acidic, mixing with strong acids or bases could lead to exothermic reactions or the generation of hazardous fumes, depending on the specific reaction conditions and other components present.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental protection.
References
-
Coumarin - Szabo-Scandic. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Coumarin - Carl ROTH. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET: Methylboronic acid. (2008, November 4). Retrieved from [Link]
-
Safety Data Sheet: Coumarin 307, 98% - Chemos GmbH&Co.KG. (2019, December 10). Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
